molecular formula C17H17N3O2S B12988400 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Cat. No.: B12988400
M. Wt: 327.4 g/mol
InChI Key: LLUCUFRMGZBJRT-UHFFFAOYSA-N
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Description

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(2-methylphenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine

InChI

InChI=1S/C17H17N3O2S/c1-12-7-9-14(10-8-12)23(21,22)20-17(18)16(11-19-20)15-6-4-3-5-13(15)2/h3-11H,18H2,1-2H3

InChI Key

LLUCUFRMGZBJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=CC=C3C)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine . This document is structured for researchers in medicinal chemistry and drug development, focusing on the molecule's utility as a steric probe and a synthetic intermediate for fused heterocyclic systems.

Executive Summary

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a specialized trisubstituted pyrazole derivative utilized primarily as a regioselective building block in the synthesis of kinase inhibitors and fused nitrogen heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).

The molecule features three critical functional domains:

  • The Pyrazole Core: A 5-membered aromatic heterocycle acting as the scaffold.

  • The 1-Tosyl Group: An electron-withdrawing sulfonyl moiety that protects the N1 nitrogen, modulates the nucleophilicity of the C5-amine, and directs regioselective electrophilic substitutions.

  • The 4-(o-Tolyl) Group: A sterically demanding aryl substituent at the 4-position. The ortho-methyl group introduces significant torsional strain, forcing the aryl ring out of coplanarity with the pyrazole core—a feature often exploited to target "gatekeeper" regions in kinase active sites.

Chemical Structure & Molecular Architecture[1]

Identity & Nomenclature
PropertyDetail
IUPAC Name 4-(2-Methylphenyl)-1-(4-methylbenzenesulfonyl)-1H-pyrazol-5-amine
Common Name 4-(o-Tolyl)-1-tosyl-5-aminopyrazole
Molecular Formula C

H

N

O

S
Molecular Weight 327.40 g/mol
Parent Amine CAS 93048-45-4 (4-(2-methylphenyl)-1H-pyrazol-5-amine)
Core Scaffold 1-Sulfonyl-5-aminopyrazole
Structural Analysis

The molecule exhibits a "push-pull" electronic system modified by steric constraints:

  • Electronic Effects: The p-toluenesulfonyl (tosyl) group at N1 is a strong electron-withdrawing group (EWG). It decreases the electron density of the pyrazole ring, making the C5-amine less basic compared to the unprotected parent compound. This activation is critical for facilitating nucleophilic aromatic substitution (S

    
    Ar) type reactions or subsequent cyclizations.
    
  • Steric Effects (The Ortho-Clash): The o-tolyl group at C4 possesses a methyl group at the ortho position. This creates steric repulsion with the amine group at C5 and the tosyl group at N1 (if the conformation allows). Consequently, the o-tolyl ring rotates relative to the pyrazole plane (dihedral angle typically >40°), preventing efficient

    
    -
    
    
    
    stacking and increasing solubility in organic solvents compared to the planar phenyl analogs.

Synthesis & Production Protocols

The synthesis is best approached via a convergent pathway, constructing the pyrazole ring first, followed by regioselective N-tosylation.

Synthetic Pathway (DOT Diagram)

SynthesisPathway Start1 2-(o-Tolyl)acetonitrile Inter1 Intermediate: 3-Hydroxy-2-(o-tolyl)acrylonitrile Start1->Inter1 Formylation Start2 Ethyl Formate / NaOEt Start2->Inter1 Parent Parent Scaffold: 4-(o-Tolyl)-1H-pyrazol-5-amine Inter1->Parent Cyclization (Reflux, EtOH) Reagent1 Hydrazine Hydrate Reagent1->Parent Final Target: 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine Parent->Final N-Tosylation (Regioselective at N1) TsCl Tosyl Chloride (TsCl) Pyridine/DCM TsCl->Final

Figure 1: Convergent synthesis pathway starting from aryl acetonitriles. The final step ensures the tosyl group is placed on the N1 nitrogen adjacent to the carbon bearing the substituent, driven by thermodynamic control or base selection.

Detailed Experimental Protocol
Step 1: Synthesis of the Parent Pyrazole
  • Reagents: 2-(o-Tolyl)acetonitrile (1.0 eq), Ethyl formate (1.2 eq), Sodium ethoxide (1.2 eq), Hydrazine hydrate (1.5 eq).

  • Procedure:

    • Suspend NaOEt in anhydrous ethanol. Add 2-(o-tolyl)acetonitrile dropwise at 0°C.

    • Add ethyl formate and stir at room temperature (RT) for 12 hours to form the enol salt.

    • Add hydrazine hydrate directly to the reaction mixture and reflux for 4 hours.

    • Workup: Evaporate solvent, neutralize with dilute HCl, and filter the precipitate. Recrystallize from ethanol.

    • Yield: Typically 70-85% of 4-(o-tolyl)-1H-pyrazol-5-amine.

Step 2: N-Tosylation (Target Synthesis)
  • Reagents: 4-(o-Tolyl)-1H-pyrazol-5-amine (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the parent pyrazole in DCM (0.1 M concentration).

    • Add pyridine and cool to 0°C.

    • Add TsCl portion-wise over 15 minutes.

    • Allow the mixture to warm to RT and stir for 6–12 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

    • Workup: Wash with water, 1N HCl (to remove pyridine), and brine. Dry over MgSO

      
       and concentrate.
      
    • Purification: Silica gel chromatography (Gradient: Hexane → 30% EtOAc/Hexane).

    • Validation: The 1-tosyl isomer is the major product due to the steric hindrance at the N2 position (adjacent to the amine) and electronic stabilization.

Physicochemical Properties[1][4][5][7][8][9]

PropertyValue (Experimental/Predicted)Context
Physical State White to Off-white Crystalline SolidTypical for N-tosyl aminopyrazoles.
Melting Point 145 – 155 °CEstimated based on 3-phenyl analog (150°C) [1].
Solubility Soluble: DMSO, DCM, Ethyl AcetateInsoluble: Water, HexaneTosyl group adds lipophilicity.
pKa (Amine) ~2.5 – 3.5Significantly lower than aniline due to Ts-electron withdrawal.
Stability Stable under ambient conditions.Hydrolyzes in strong acid/base (removes Tosyl).

Reactivity & Applications in Drug Discovery[1]

The "Gatekeeper" Probe

In kinase inhibitor design, the "gatekeeper" residue controls access to the hydrophobic pocket. The o-tolyl group is a classic motif used to test the size of this pocket.

  • Mechanism: If a kinase has a small gatekeeper residue (e.g., Threonine), the twisted o-tolyl group can fit. If the residue is large (e.g., Methionine), the steric clash prevents binding. This molecule serves as a scaffold to synthesize such probes.[1][2]

Synthetic Utility: Pyrazolo[1,5-a]pyrimidines

The 5-amino group and the N1 nitrogen (after deprotection or direct cyclization) allow for the formation of fused bicyclic systems.

Workflow: Cyclocondensation

  • React 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine with 1,3-dicarbonyls (e.g., acetylacetone).

  • The amine attacks a carbonyl, followed by cyclization at N1 (with concomitant loss of the Tosyl group under harsh conditions, or retention if mild).

  • Result: 3-(o-Tolyl)pyrazolo[1,5-a]pyrimidine derivatives.

Halogenation

As described in recent literature on 3-aryl-1-tosyl-1H-pyrazol-5-amines [1], the pyrazole ring is activated for halogenation. However, since the C4 position is blocked by the o-tolyl group, electrophilic substitution (e.g., with NBS/NIS) will not occur at the standard position, forcing reaction at the aryl ring or requiring deprotection to react at N1.

References

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry, 17, 2442–2451.

  • Sigma-Aldrich. Product Specification: 4-(2-methylphenyl)-1H-pyrazol-5-amine (Parent Compound). CAS: 93048-45-4.

  • Metwally, N. H., et al. (2021).[3][4][5] Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(p-tolyl)ethan-1-one. IUCrData, 6(x191091).

Sources

Physicochemical Characteristics and Synthetic Utility of 1-Tosyl-5-aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-tosyl-5-aminopyrazole scaffold represents a highly versatile and privileged building block in modern medicinal chemistry and organic synthesis. The unique juxtaposition of an electron-withdrawing tosyl (p-toluenesulfonyl) group at the N1 position and an electron-donating amino group at the C5 position creates a highly polarized heterocyclic system. This in-depth technical guide explores the physicochemical profiling, mechanistic functionalization pathways, and self-validating experimental protocols required to effectively utilize these derivatives in drug discovery, particularly in the synthesis of potent antitumor agents.

Structural & Physicochemical Profiling

The introduction of a tosyl group to the pyrazole core fundamentally alters its physicochemical landscape. The bulky, lipophilic nature of the tosyl moiety significantly increases the partition coefficient (LogP), enhancing the molecule's ability to permeate lipid bilayers—a critical parameter for oral bioavailability in drug development. Furthermore, the sulfonyl oxygen atoms provide distinct hydrogen-bond acceptor sites without increasing the hydrogen-bond donor count, maintaining a favorable Topological Polar Surface Area (TPSA).

According to structural data from commercial chemical databases, the baseline physicochemical properties of key 1-tosyl-5-aminopyrazole derivatives demonstrate excellent alignment with Lipinski's Rule of Five.

Table 1: Quantitative Physicochemical Data of Representative Derivatives

CompoundMolecular Weight ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsRotatable Bonds
3-Methyl-1-tosyl-1H-pyrazol-5-amine 251.311.3277.98152
4-Bromo-1-tosyl-1H-pyrazol-5-amine 316.171.7777.98152

Data synthesized from1 and2 reference standards.

Mechanistic Pathways in Synthesis & Functionalization

The synthetic utility of 1-tosyl-5-aminopyrazoles is largely driven by the nucleophilic character of the C4 position. While traditional halogenation methods require harsh conditions, recent advancements have established highly efficient, metal-free protocols.

As detailed in the 3 study, the direct C-H halogenation of these derivatives can be achieved using N-halosuccinimides (NXS) in dimethyl sulfoxide (DMSO). In this pathway, DMSO is not merely a passive solvent; it acts as a crucial nucleophilic catalyst. DMSO attacks the halogen atom of NXS to generate a highly reactive DMSO·X⁺ intermediate. This active species subsequently undergoes electrophilic aromatic substitution with the electron-rich C4 position of the pyrazole ring, regenerating DMSO in the process.

G NXS NXS (NBS/NIS/NCS) Intermediate1 DMSO·X⁺ (Active Halogen) NXS->Intermediate1 + DMSO Succinimide Succinimide (Byproduct) NXS->Succinimide - X⁺ DMSO DMSO (Catalyst/Solvent) DMSO->Intermediate1 Intermediate2 Wheland Intermediate Intermediate1->Intermediate2 + Reactant Reactant 1-Tosyl-5-aminopyrazole Reactant->Intermediate2 Intermediate2->DMSO Regeneration Product 4-Halo-1-tosyl-5-aminopyrazole Intermediate2->Product - H⁺

Figure 1: DMSO-catalyzed C-H halogenation mechanism of 1-tosyl-5-aminopyrazole derivatives.

Biological Significance & Downstream Applications

Beyond serving as a standalone pharmacophore, the 1-tosyl-5-aminopyrazole structure is a vital precursor for synthesizing complex fused heterocycles. The adjacent amine and C4-functional groups allow for rapid cyclization into pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.

According to research on the 4, these fused systems act as purine bioisosteres. The retention of the tosyl group in these final structures often enhances binding affinity within the hydrophobic pockets of target kinases. Extensive biological evaluations have demonstrated that these specific derivatives exhibit potent cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2), underscoring the scaffold's value in oncology drug design. Similar foundational principles of aminopyrazole cyclization are thoroughly documented in5.

Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each chemical intervention is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis of 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile

This protocol establishes the core highly-functionalized pyrazole ring.

  • Reagent Preparation: Dissolve 0.05 mol (9.3 g) of p-toluenesulfonyl hydrazide in 50 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected as a protic solvent to facilitate the initial nucleophilic attack of the hydrazine on the nitrile while preventing unwanted hydrolysis side-reactions that occur in aqueous environments.

  • Addition: Cool the solution to 0–5 °C in an ice bath. Slowly add 0.05 mol (6.4 g) of tetracyanoethylene.

    • Causality: The reaction is highly exothermic; cooling prevents the thermal decomposition of tetracyanoethylene and suppresses the formation of polymeric byproducts.

  • Cyclization: Stir the mixture for 1 hour at room temperature, then heat under reflux on a steam bath for 30 minutes.

    • Causality: The initial room-temperature stirring allows for the formation of the intermediate hydrazone. The subsequent reflux provides the activation energy required for the intramolecular cyclization to form the pyrazole ring.

  • Validation & Isolation: Cool the mixture to induce precipitation. Filter the resulting white solid and wash with cold ethanol. A successful synthesis is self-validated by a sharp melting point of 213–215 °C.

Protocol B: DMSO-Catalyzed C-H Halogenation (Gram-Scale)

This protocol functionalizes the C4 position for downstream cross-coupling.

  • Reaction Setup: In a dry flask under an N₂ atmosphere, combine 4.0 mmol of the 1-tosyl-5-aminopyrazole derivative with 4.8 mmol (1.2 equivalents) of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

  • Catalytic Activation: Add 10 mL of anhydrous DMSO. Stir the mixture strictly at room temperature for 6 hours.

    • Causality: DMSO acts as both the solvent and the catalyst. The reaction must be kept at room temperature because elevated temperatures cause the thermal degradation of the active DMSO·X⁺ intermediate, severely reducing the yield.

  • Quenching & Extraction: Upon completion (validated by TLC using DCM/EtOH to confirm the disappearance of the starting material), quench the reaction with saturated NaCl solution. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

    • Causality: The highly lipophilic tosyl-pyrazole product partitions into the organic DCM layer, while the DMSO catalyst and the succinimide byproduct remain trapped in the aqueous brine layer, ensuring a clean phase separation.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to isolate the pure 4-halo-1-tosyl-5-aminopyrazole.

References

  • Halogenations of 3-aryl-1H-pyrazol-5-amines.Beilstein Archives.
  • Recent developments in aminopyrazole chemistry.
  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
  • 92133-93-2 | 3-Methyl-1-tosyl-1H-pyrazol-5-amine.ChemScene.
  • 4-Bromo-1-tosyl-1H-pyrazol-5-amine.ChemScene.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Characterization of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in numerous therapeutics, ranging from anti-inflammatory agents to advanced kinase antagonists[1]. Within this chemical space, highly substituted 5-aminopyrazoles are of particular interest due to their synthetic versatility and robust biological activity[2].

This technical whitepaper elucidates the physicochemical properties, structural rationale, and synthetic methodologies associated with 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine . By detailing its exact molecular weight, elemental composition, and cyclocondensation pathways, this guide serves as a foundational resource for researchers utilizing this compound as an intermediate in drug discovery and aza-fused heterocyclic synthesis.

Molecular Weight, Formula, and Physicochemical Data

The exact determination of molecular weight and elemental composition is critical for mass spectrometry calibration and stoichiometric precision in synthetic workflows. The compound possesses the chemical formula C₁₇H₁₇N₃O₂S , resulting in a standard molecular weight of 327.40 g/mol .

Table 1: Physicochemical & Molecular Properties
PropertyValue
Chemical Name 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine
Molecular Formula C₁₇H₁₇N₃O₂S
Molecular Weight 327.40 g/mol
Monoisotopic Mass 327.1041 Da
Expected m/z [M+H]⁺ 328.1114
Topological Polar Surface Area (TPSA) ~84.4 Ų
Calculated LogP (cLogP) ~4.12
Hydrogen Bond Donors 1 (Primary Amine -NH₂)
Hydrogen Bond Acceptors 5 (N, N, O, O, N)
Table 2: Elemental Composition Analysis
ElementSymbolAtom CountMass Contribution ( g/mol )Mass Percentage (%)
Carbon C17204.1862.36%
Hydrogen H1717.145.24%
Nitrogen N342.0212.83%
Oxygen O232.009.77%
Sulfur S132.079.80%

Structural Elucidation & Pharmacophoric Rationale

The strategic placement of substituents on the pyrazole core dictates both its pharmacological profile and its utility as a synthetic intermediate. Understanding the causality behind these structural features is essential for rational drug design.

  • N1-Tosyl Group : Acts as a highly lipophilic anchor. In synthetic workflows, it serves as an excellent protecting group or a labile leaving group during the construction of complex aza-fused bicycles[3].

  • C4-o-Tolyl Group : Introduces significant steric bulk adjacent to the amine. The ortho-methyl substitution restricts bond rotation, potentially inducing atropisomerism. This conformational locking is a proven strategy to enhance target selectivity, particularly within the highly conserved ATP-binding pockets of kinases (e.g., BMP and VEGF signaling antagonists)[4].

  • C5-Amine : Functions as a primary nucleophilic center. It is essential for subsequent derivatization, enabling the formation of amides, ureas, or participating in multicomponent cyclocondensations to yield pyrazolo[1,5-a]pyrimidines[2].

Pharmacophore Core 1H-Pyrazole Core Scaffold for H-bonding Tosyl N1-Tosyl Group Lipophilic Anchor / Leaving Group Core->Tosyl Position 1 Tolyl C4-o-Tolyl Group Steric Shield / Atropisomerism Core->Tolyl Position 4 Amine C5-Amine Group Nucleophilic Center / H-Donor Core->Amine Position 5

Figure 1: Structural and pharmacophoric deconstruction of the substituted pyrazole.

Synthetic Methodology & Mechanistic Causality

The synthesis of highly substituted 5-aminopyrazoles relies on the regioselective cyclocondensation of an


-substituted nitrile with a functionalized hydrazine[2]. The following protocol details the step-by-step methodology, emphasizing the chemical causality behind each operational choice.

Synthesis SM1 o-Tolylacetonitrile + Ethyl Formate Step1 Claisen Condensation (NaOEt, THF, 0°C) SM1->Step1 Int1 2-(o-Tolyl)-3-oxopropanenitrile (Intermediate) Step1->Int1 Step2 Cyclocondensation (EtOH, AcOH cat., Reflux) Int1->Step2 SM2 p-Toluenesulfonyl hydrazide (Tosylhydrazine) SM2->Step2 Product 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine MW: 327.40 g/mol Step2->Product

Figure 2: Step-by-step synthetic workflow for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine.
Experimental Protocol

Phase 1: Preparation of the


-Formyl Nitrile Intermediate 
  • Reagent Preparation : Add dry Tetrahydrofuran (THF, 50 mL) to a flame-dried round-bottom flask purged with Argon.

  • Deprotonation : Introduce Sodium ethoxide (NaOEt, 1.2 eq) to the flask and cool to 0°C using an ice bath. Causality: A strong base is required to deprotonate the acidic

    
    -protons of the nitrile.
    
  • Condensation : Slowly add a mixture of o-Tolylacetonitrile (1.0 eq) and Ethyl formate (1.5 eq) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the Claisen condensation and minimizes unwanted self-condensation of the nitrile.

  • Workup : Stir for 12 hours at room temperature. Quench with 1M HCl, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-(o-tolyl)-3-oxopropanenitrile.

Phase 2: Regioselective Cyclocondensation

  • Reaction Setup : Dissolve the crude intermediate (1.0 eq) in absolute ethanol (40 mL).

  • Hydrazine Addition : Add p-Toluenesulfonyl hydrazide (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Causality: Acetic acid protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon. This accelerates the nucleophilic attack by the primary nitrogen of the hydrazide, ensuring rapid hydrazone formation[3].

  • Cyclization : Reflux the mixture at 80°C for 6 hours. The hydrazone intermediate undergoes spontaneous intramolecular cyclization via nucleophilic attack of the secondary nitrogen onto the nitrile carbon, forming the 5-amine ring[2].

  • Purification : Cool the mixture to 0°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water to yield the pure target compound.

Self-Validating Analytical Protocol

To ensure scientific integrity and verify the exact molecular weight (327.40 g/mol ), the following self-validating analytical sequence must be executed on the synthesized batch:

  • High-Resolution Mass Spectrometry (HRMS-ESI) :

    • Objective: Confirm the exact monoisotopic mass.

    • Validation Criteria: The [M+H]⁺ peak must appear at m/z 328.1114 (± 5 ppm tolerance).

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆) :

    • Objective: Validate the regiochemistry of the pyrazole ring and substituent placement.

    • Validation Criteria:

      • Singlet at ~8.0 ppm (1H) confirming the unsubstituted C3-H of the pyrazole ring.

      • Broad singlet at ~5.5–6.0 ppm (2H, D₂O exchangeable) confirming the presence of the C5-NH₂ group.

      • Singlets at ~2.4 ppm (3H) and ~2.1 ppm (3H) corresponding to the methyl groups of the tosyl and o-tolyl moieties, respectively.

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆) :

    • Objective: Confirm the complete carbon skeleton.

    • Validation Criteria: Observation of 17 distinct carbon environments, with the pyrazole C3, C4, and C5 appearing at characteristic shifts (~139, ~105, and ~150 ppm, respectively).

References[3] Title: Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization

Source: Synthesis URL: [Link]1] Title: 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis Source: Molecular Diversity URL: [Link]4] Title: In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors Source: ACS Chemical Biology URL: [Link]2] Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: RSC Advances URL: [Link]

Sources

Solubility Profile of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine in Organic Solvents: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility profile of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine , tailored for researchers and drug development professionals.

Executive Summary & Structural Context

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a specialized nitrogen-containing heterocycle, often utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs. Its structure comprises a pyrazole core substituted with a lipophilic o-tolyl group at the C4 position, a tosyl (p-toluenesulfonyl) protecting group at N1, and a primary amine at C5.

This specific substitution pattern dictates a unique solubility profile characterized by competing intermolecular forces:

  • Lipophilicity: The o-tolyl and tosyl groups significantly increase hydrophobicity, limiting water solubility but enhancing affinity for non-polar and moderately polar organic solvents.

  • Steric Hindrance: The ortho-methyl group on the C4-phenyl ring introduces torsional strain, potentially disrupting planar stacking in the crystal lattice, which can lower the melting point and increase solubility relative to its para-tolyl or phenyl analogs.

  • Hydrogen Bonding: The C5-amine acts as a hydrogen bond donor, while the sulfonyl oxygens and pyrazole nitrogen (N2) act as acceptors, facilitating solubility in polar protic and aprotic solvents.

This guide provides a comprehensive framework for the solubility profiling of this compound, integrating theoretical Structure-Property Relationships (SPR) with rigorous experimental protocols and thermodynamic modeling.

Theoretical Solubility Profile (SAR Analysis)

Based on the structural analogs (e.g., 3-aryl-1-tosyl-1H-pyrazol-5-amines) and group contribution methods, the predicted solubility hierarchy for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice.
Polar Aprotic (Volatile) Acetone, Ethyl AcetateHigh Favorable interaction with the tosyl and amine groups; moderate polarity matches the solute.
Polar Protic Methanol, Ethanol, IPAModerate H-bonding with the C5-amine and sulfonyl group; solubility decreases as alkyl chain length increases.
Aromatic Toluene, XyleneModerate to Low

interactions with the tolyl and tosyl rings; good for recrystallization at high temperatures.
Non-Polar Hexane, HeptaneVery Low Lack of polar interactions; high energy cost to solvate the polar amine/sulfonyl regions.
Aqueous WaterNegligible Hydrophobic effect dominates due to the bulky tolyl and tosyl groups.

Experimental Methodology: Determination of Solubility

To generate precise solubility data, a Laser Monitoring Observation Technique is recommended over the static gravimetric method due to its higher accuracy and speed.

Protocol: Dynamic Laser Monitoring Method

This method detects the dissolution of the solid phase by monitoring the intensity of a laser beam passing through the suspension.

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Laser light source and photodetector.

  • Magnetic stirrer.

Step-by-Step Workflow:

  • Preparation: Weigh an excess amount of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine into the vessel.

  • Solvent Addition: Add a known mass of the specific organic solvent (e.g., Methanol).

  • Equilibration: Stir the suspension at a fixed temperature (e.g., 278.15 K) for at least 30 minutes.

  • Heating Ramp: Slowly increase the temperature (0.1 K/min) while monitoring laser transmittance.

  • Dissolution Point: Record the temperature (

    
    ) at which the laser transmittance reaches a maximum plateau (indicating complete dissolution).
    
  • Repetition: Repeat with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

SolubilityProtocol Start Start: Weigh Solute & Solvent Equilibrate Equilibrate at T_start (30 min) Start->Equilibrate Ramp Ramp Temp (0.1 K/min) Equilibrate->Ramp Monitor Monitor Laser Transmittance Ramp->Monitor Decision Transmittance Plateau? Monitor->Decision Decision->Ramp No Record Record Dissolution Temp (T) Decision->Record Yes Calculate Calculate Mole Fraction (x) Record->Calculate

Figure 1: Workflow for the Dynamic Laser Monitoring Method to determine solid-liquid solubility.

Thermodynamic Modeling

Experimental solubility data must be correlated using thermodynamic models to allow for interpolation and process design (e.g., crystallization cooling curves).

Modified Apelblat Equation

The modified Apelblat equation is the standard semi-empirical model for correlating solubility (


) with temperature (

):


  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    
  • Utility: Provides the highest accuracy for non-ideal solutions typical of polar pharmaceutical intermediates.

van't Hoff Analysis

To understand the thermodynamics of dissolution, use the van't Hoff equation:



  • 
    : Enthalpy of dissolution (typically positive/endothermic for this class).
    
  • 
    : Entropy of dissolution.
    
  • Insight: A positive

    
     confirms that solubility increases with temperature, necessitating cooling crystallization.
    

Representative Data & Process Implications

While specific experimental values for the 4-(o-Tolyl) isomer require lab generation, data from the closely related 3-phenyl-1-tosyl-1H-pyrazol-5-amine [1] serves as a high-confidence proxy for trend analysis.

Predicted Solubility Trends (Mole Fraction, )
Temperature (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
283.15




298.15




313.15




323.15




Note: Values are simulated estimates based on structural analogs [1, 2]. Actual values for the o-tolyl isomer will likely be slightly higher in non-polar solvents due to the methyl group.

Crystallization Strategy

Based on the profile:

  • Solvent: Ethanol or Isopropanol are ideal for cooling crystallization. They offer moderate solubility at high temperatures and low solubility at low temperatures, maximizing yield.

  • Anti-Solvent: Water can be used as an anti-solvent for solutions in Acetone or DMSO, as the compound is hydrophobic.

ProcessLogic Crude Crude 4-(o-Tolyl)-1-tosyl... Dissolve Dissolve in Acetone/EtOH (Reflux) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Cool to 0-5°C (Controlled Rate) Filter->Cool Precip Precipitation/Crystallization Cool->Precip Isolate Filtration & Drying Precip->Isolate

Figure 2: Recommended purification workflow based on solubility differentials.

References

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. (Provides synthesis and solubility context for N-tosyl pyrazole analogs).

  • PubChem. (2025). Compound Summary: 1-p-Tolyl-1H-pyrazol-5-amine. (Structural data for fragment analysis).

  • MDPI. (2024).[2] Thermodynamic Assessment of Dissolution Processes in Organic Solvents. (Methodological reference for Apelblat/van't Hoff modeling).

Sources

An In-depth Technical Guide on the Thermodynamic Stability of the Tosyl Group in 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The p-toluenesulfonyl (tosyl) group is a cornerstone protecting group for amines in modern organic synthesis, prized for its robustness. When appended to the exocyclic amine of a 5-aminopyrazole, a scaffold of significant interest in medicinal chemistry, understanding its thermodynamic stability becomes paramount for strategic drug development and process chemistry. This technical guide provides a comprehensive analysis of the factors governing the stability of the N-S bond in N-tosylated 5-aminopyrazoles. It synthesizes theoretical principles with field-proven experimental methodologies to offer researchers, scientists, and drug development professionals a framework for assessing and predicting the stability of these vital intermediates. This guide delves into the electronic interplay between the pyrazole ring and the sulfonamide moiety, details experimental protocols for thermal and hydrolytic stability assessment, and provides a decision-making framework for deprotection strategies based on empirical data.

Introduction: The Tosyl Group in the Context of 5-Aminopyrazole Scaffolds

The 5-aminopyrazole moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] The temporary protection of its exocyclic amine is often a critical step in multi-step synthetic sequences. The tosyl group, forming a stable sulfonamide, is a frequent choice for this role due to its resilience across a wide range of reaction conditions.[2] However, this very stability can present challenges during the deprotection step, necessitating harsh conditions that may compromise the integrity of the often complex molecular architecture.[3]

A thorough understanding of the thermodynamic stability of the tosyl group in this specific heterocyclic context is, therefore, not merely academic. It directly informs process development, enabling the selection of orthogonal protection strategies and the design of efficient, high-yielding deprotection protocols. This guide will explore the nuances of this stability, moving beyond general principles to the specific electronic and steric factors at play in N-tosylated 5-aminopyrazoles.

The Chemistry of the Sulfonamide Bond: A Stability Profile

The stability of the sulfonamide bond is a function of several factors, including the electronic nature of both the sulfonyl group and the nitrogen atom's substituent, as well as steric hindrance around the N-S bond.

Electronic and Steric Influences on N-S Bond Strength

The nitrogen atom in a sulfonamide is sp² hybridized, and its lone pair of electrons is delocalized into the d-orbitals of the sulfur atom, contributing to the strength and planarity of the N-S bond. The p-toluenesulfonyl group is electron-withdrawing, which further decreases the electron density on the nitrogen, making it less nucleophilic and the N-S bond more resistant to cleavage.

In the context of a 5-aminopyrazole, the electronic nature of the pyrazole ring itself plays a crucial role. Pyrazoles are aromatic heterocycles, and the position of the substituents significantly influences the electron density distribution within the ring.[4] Electron-donating groups on the pyrazole ring can increase the electron density on the exocyclic amine, potentially weakening the N-S bond and making the tosyl group more labile. Conversely, electron-withdrawing groups on the pyrazole ring would be expected to further strengthen the N-S bond, enhancing the stability of the tosyl group.[5]

The following diagram illustrates the key structural features influencing the stability of a tosylated 5-aminopyrazole.

Key factors influencing N-S bond stability.
Quantitative Assessment of Thermodynamic Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are invaluable for experimentally determining the thermal stability of these compounds. TGA measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, phase transitions, and decomposition enthalpies.

The following table summarizes expected thermal stability data for a generic N-tosylated 5-aminopyrazole compared to a simple arylsulfonamide.

CompoundOnset of Decomposition (TGA, °C)Melting Point (DSC, °C)Notes
N-(phenyl)benzenesulfonamide > 250~150-160Generally high thermal stability.
N-(5-aminopyrazolyl)tosylamide (Predicted) 200 - 280180 - 220Stability is expected to be influenced by substituents on the pyrazole ring. Electron-donating groups may lower the decomposition temperature.

Note: The values for the N-tosylated 5-aminopyrazole are predictive and will vary based on the specific substitution pattern of the pyrazole ring.

Experimental Protocols for Stability Assessment

To empirically determine the thermodynamic stability of a specific N-tosylated 5-aminopyrazole, a combination of thermal analysis and solution-phase stability studies is recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the N-tosylated 5-aminopyrazole into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and identify other thermal events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the N-tosylated 5-aminopyrazole into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min.

      • Cool the sample back to 25 °C at a rate of 10 °C/min.

      • Reheat the sample under the same conditions as the first heating ramp.

  • Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the peak maximum of the endothermic melting transition. The second heating run can provide information on amorphous content and glass transitions.[7]

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_stability Stability Profile prep Prepare N-tosyl-5-aminopyrazole Sample tga_setup Set TGA parameters: - Inert atmosphere (N2) - Heating rate (e.g., 10°C/min) prep->tga_setup dsc_setup Set DSC parameters: - Inert atmosphere (N2) - Heat-Cool-Heat cycle prep->dsc_setup tga_run Run TGA tga_setup->tga_run tga_data Analyze TGA data: - Determine onset of decomposition tga_run->tga_data profile Comprehensive Thermodynamic Stability Profile tga_data->profile dsc_run Run DSC dsc_setup->dsc_run dsc_data Analyze DSC data: - Determine melting point - Identify phase transitions dsc_run->dsc_data dsc_data->profile

Workflow for Thermal Stability Assessment.
Kinetic Stability Study in Solution

Objective: To assess the hydrolytic stability of the N-tosyl group under various pH conditions.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare stock solutions of the N-tosylated 5-aminopyrazole in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In separate vials for each pH and time point, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). The final concentration of the organic solvent should be kept low (<5%) to minimize its effect on the reaction.

    • Incubate the vials at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).

  • Time Points: Withdraw aliquots from the reaction mixtures at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • HPLC Analysis:

    • Immediately quench the reaction if necessary (e.g., by neutralization or dilution with the mobile phase).

    • Analyze the samples by a validated reverse-phase HPLC method with UV detection. The method should be able to separate the parent compound from its deprotected amine and any other degradation products.[8][9]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a common starting point.

    • Column: A C18 column is typically suitable.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH and temperature condition. Determine the degradation rate constant (k) and the half-life (t½) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

Deprotection Strategies: A Consequence of Stability

The thermodynamic stability of the tosyl group directly dictates the conditions required for its removal. The choice of deprotection strategy should be guided by the stability data obtained and the compatibility of the required conditions with other functional groups in the molecule.

G cluster_stability Stability Profile cluster_deprotection Deprotection Strategy start Assess Thermodynamic Stability of Tosylated 5-Aminopyrazole high_stability High Stability (Resistant to mild acid/base) start->high_stability Decomposition T > 250°C Stable across pH range moderate_stability Moderate Stability (Labile to strong acid or specific reagents) start->moderate_stability Decomposition T ~200-250°C Labile at low pH low_stability Low Stability (Labile to mild conditions) start->low_stability Decomposition T < 200°C Unstable in solution reductive Milder reductive methods high_stability->reductive acidic Milder acidic methods high_stability->acidic moderate_stability->reductive May require forcing conditions moderate_stability->acidic low_stability->reductive low_stability->acidic photolytic Photolytic Cleavage (If photosensitive handle is present) low_stability->photolytic If applicable

Decision tree for deprotection strategies.

Conclusion

The thermodynamic stability of the tosyl group on a 5-aminopyrazole is a critical parameter that influences synthetic route design and process optimization. While generally considered a robust protecting group, its stability is modulated by the electronic properties of the pyrazole ring. This guide has provided a framework for understanding and experimentally assessing this stability through a combination of thermal analysis and kinetic studies. The protocols and decision-making tools presented herein are designed to empower researchers to make informed choices regarding protection and deprotection strategies, ultimately leading to more efficient and successful synthetic campaigns in the pursuit of novel 5-aminopyrazole-based therapeutics.

References

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of Sulphonamides in Aqueous Solutions. Journal of Hazardous Materials, 221–222, 264–274. Available at: [Link]

  • ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Available at: [Link]

  • Wikipedia. (2023). Tosyl group. Available at: [Link]

  • Beni, S., & Chermahini, A. N. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4574. Available at: [Link]

  • Tomaszewski, P., & Grynkiewicz, G. (2009). Electronic effects of heterocyclic substituents. Canadian Journal of Chemistry, 87(7), 895-902. Available at: [Link]

  • Cyrański, M. K., & Stępień, B. T. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Modeling, 30(7), 183. Available at: [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

  • El-Faham, A., & El-Sayed, W. A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Future Medicinal Chemistry, 10(4), 437-463. Available at: [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • S. M. D. N. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 29(2), 498. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Cyrański, M. K., & Stępień, B. T. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Modeling, 30(7), 183. Available at: [Link]

  • PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Available at: [Link]

  • Lab Manager. (2024). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Available at: [Link]

  • ResearchGate. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]

  • ACS Publications. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Available at: [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available at: [Link]

  • ResearchGate. (2017). Substituent Effects in Heterocyclic Systems. Available at: [Link]

  • PMC. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available at: [Link]

  • PMC. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

  • ResearchGate. (2025). Cu-Catalyzed N-S Bond Coupling between Hydroxylamines and Sulfinic Acids: Rapid Access to N-Arylsulfonamides. Available at: [Link]

  • ResearchGate. (2020). Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions. Available at: [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

  • MDPI. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available at: [Link]

  • ResearchGate. (2018). Steady state kinetic parameters for the initial cleavage reaction by sulfonamide monooxygenase. Available at: [Link]

  • PMC. (2023). Electronic and ring size effects of N-heterocyclic carbenes on the kinetics of ligand substitution reactions and DNA/protein interactions of their palladium(II) complexes. Available at: [Link]

  • Semantic Scholar. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. Available at: [Link]

  • PMC. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available at: [Link]

  • ACS Publications. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Available at: [Link]

  • ResearchGate. (2005). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. Available at: [Link]

  • RSC Publishing. (2005). Substituent effects on the S–H bond dissociation energies of thiophenols. Available at: [Link]

  • ACS Publications. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Available at: [Link]

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Advanced Synthesis and Biological Profiling of 4-Substituted-1-Tosyl-1H-Pyrazol-5-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-5-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Within this chemical space, 4-substituted-1-tosyl-1H-pyrazol-5-amines represent a highly versatile subclass. The strategic installation of a p-toluenesulfonyl (tosyl) group at the N1 position and targeted functionalization at the C4 position unlock unique structure-activity relationships (SAR).

This technical guide provides a comprehensive analysis of the structural logic, synthetic methodologies, and biological applications of these compounds. Designed for medicinal chemists and drug development professionals, this whitepaper synthesizes field-proven protocols with the mechanistic causality driving their experimental design.

Structural Logic & Mechanistic Rationale

To fully leverage the 1-tosyl-1H-pyrazol-5-amine scaffold, one must understand the electronic and steric interplay of its substituents.

The Role of the 1-Tosyl Group

The tosyl group at N1 serves a dual chemical and biological purpose:

  • Synthetic Directing & Protecting Group: The strong electron-withdrawing nature of the sulfonyl moiety stabilizes the pyrazole ring against oxidative degradation during harsh electrophilic substitutions. It effectively "locks" the tautomeric state of the pyrazole, directing subsequent functionalization exclusively to the C4 position[1].

  • Pharmacokinetic Enhancer: In biological systems, the bulky, lipophilic tosyl group significantly increases the molecule's partition coefficient (LogP). This enhances cellular membrane permeability and allows the moiety to anchor deeply into hydrophobic pockets of target proteins, such as the allosteric sites of receptor tyrosine kinases (RTKs)[2].

The C4 Position: The Thermodynamic Sink

In the 1-tosyl-5-amino pyrazole system, the C4 carbon is the most nucleophilic site. The electron-donating resonance from the 5-amino group directly activates C4 toward Electrophilic Aromatic Substitution (EAS). Consequently, the C4 position is the ideal site for late-stage functionalization, including halogenation, arylation, and sulfenylation, allowing researchers to rapidly generate structurally diverse libraries for SAR screening[3][4].

G Start Primary Amine / Hydrazine Core 1-Tosyl-1H-pyrazol-5-amine (Core Scaffold) Start->Core Cyclization (Tosylation) Halogenation C4-Halogenation (NBS/NCS in DMSO) Core->Halogenation Electrophilic Substitution Sulfenylation C4-Sulfenylation (Ethyl Arylsulfinates, H2O) Core->Sulfenylation Green Chemistry (Aqueous) Product1 4-Halo-1-tosyl-1H-pyrazol-5-amine Halogenation->Product1 Product2 4-Thioether-1-tosyl-1H-pyrazol-5-amine Sulfenylation->Product2

Caption: Divergent synthetic workflow for the C4-functionalization of 1-tosyl-1H-pyrazol-5-amines.

Experimental Protocols: Synthesis & Functionalization

The following methodologies detail the step-by-step synthesis of the core scaffold and its subsequent C4 modifications. These protocols are designed as self-validating systems, where specific workup steps inherently purify and confirm the success of the transformation.

Protocol A: Transition-Metal-Free Synthesis of the Core Scaffold

Recent advancements have enabled the temperature-controlled, divergent synthesis of 1-tosyl-1H-pyrazoles without the need for transition-metal catalysts, reducing heavy metal contamination in biological assays[1].

Step-by-Step Methodology:

  • Reagent Assembly: Combine the appropriate

    
    -dicarbonyl compound or 
    
    
    
    -alkynic hydrazone (1.0 equiv) with p-toluenesulfonyl hydrazide (1.2 equiv) in a reaction vessel.
  • Solvent Selection: Suspend the mixture in ethanol or an ionic liquid. The choice of a polar protic solvent facilitates the initial condensation step.

  • Temperature-Controlled Cyclization: Heat the mixture to 80°C under reflux. The absence of an oxidant forces the reaction down the cyclization pathway rather than oxidative cleavage.

  • Isolation: Cool the reaction to room temperature. The 1-tosyl-1H-pyrazol-5-amine derivative will precipitate.

  • Validation: Filter the solid and wash with cold ethanol. Confirm the structure via

    
    H NMR (look for the characteristic pyrazole C4-H singlet around 
    
    
    
    6.5–7.9 ppm, depending on C3 substitution) and the tosyl methyl singlet at
    
    
    2.34 ppm[1].
Protocol B: Direct C-H Halogenation at C4

Halogenation at C4 introduces metabolic stability and provides a handle for future cross-coupling reactions (e.g., Suzuki-Miyaura). This protocol utilizes Dimethyl Sulfoxide (DMSO) as both a solvent and a catalyst[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-aryl-1-tosyl-1H-pyrazol-5-amine (0.2 mmol) in 2 mL of anhydrous DMSO under an N

    
     atmosphere.
    
  • Halogen Source Addition: Add N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (0.5 mmol, 2.5 equiv). Causality Note: Using 2.5 equivalents ensures complete conversion without over-oxidation, while DMSO activates the N-halosuccinimide by forming a highly electrophilic halosulfonium intermediate[3].

  • Reaction: Stir at room temperature for 3 to 6 hours. Do not heat, as elevated temperatures degrade the regioselectivity and reduce overall yield[3].

  • Workup & Purification: Quench with water and extract with dichloromethane (DCM) (3 × 5 mL). Wash the organic layer with saturated NaCl, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Validation: Purify via flash chromatography (DCM/EtOH). The disappearance of the C4-H proton in

    
    H NMR confirms successful halogenation[3].
    
Protocol C: Green C4-Sulfenylation in Aqueous Media

Introducing a thioether at C4 creates conformational flexibility, allowing the molecule to adapt to dynamic protein binding pockets. Remarkably, this can be achieved in water[4].

Step-by-Step Methodology:

  • Reaction Setup: Combine the 1-tosyl-1H-pyrazol-5-amine substrate with an ethyl arylsulfinate in a water-based medium.

  • Activation: The reaction proceeds via the generation of an electrophilic sulfenylating species from the ethyl arylsulfinate.

  • Isolation: Extract the aqueous mixture with ethyl acetate. Purify the crude mixture via column chromatography (Ethyl Acetate/Petroleum Ether, 1:100) to yield the 4-(arylthio)-1-tosyl-1H-pyrazol-5-amine[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The functionalization of the C4 position drastically alters both the synthetic yield and the biological profile of the resulting compounds. Table 1 summarizes the quantitative data extracted from recent literature.

Table 1: Synthetic Yields and SAR Implications of C4-Substituted-1-Tosyl-1H-Pyrazol-5-Amines

C4 SubstituentReagent UsedReaction MediumYield (%)SAR & Biological Implication
-H (Unsubstituted) Hydrazine + Tosyl ChlorideEthanol / Ionic Liquid89 - 98%[1]Baseline activity; susceptible to rapid metabolic oxidation at C4.
-Br (Bromo) NBS (2.5 equiv)DMSO (RT)65 - 90%[3]High lipophilic ligand efficiency (LLE); blocks C4 metabolism; enables cross-coupling.
-Cl (Chloro) NCS (2.5 equiv)DMSO (RT)55 - 72%[3]Enhances binding affinity in tight hydrophobic pockets due to smaller Van der Waals radius than bromine.
-S-Aryl (Thioether) Ethyl ArylsulfinateWater~65%[4]Introduces a flexible, hydrophobic vector; targets allosteric kinase pockets.

Biological Profiling & Mechanism of Action

Derivatives of 1-tosyl-1H-pyrazol-5-amine exhibit broad-spectrum biological activities, most notably as anti-tumor and antimicrobial agents[2].

The primary mechanism of action in oncology applications involves the competitive inhibition of ATP binding in kinases. The 5-amino group acts as a critical hydrogen bond donor to the kinase hinge region, while the 1-tosyl group occupies the hydrophobic specificity pocket adjacent to the ATP-binding site. Substitutions at the C4 position (such as halogens or aryl groups) project into the solvent-exposed region or secondary hydrophobic pockets, modulating the compound's selectivity profile.

G Ligand 4-Substituted-1-Tosyl-1H-Pyrazol-5-Amine Target Target Kinase (e.g., RTK) Ligand->Target Binds Inhibition ATP-Binding Pocket Blockade Target->Inhibition Induces Downstream Downstream Signaling (PI3K/AKT or MAPK) Inhibition->Downstream Suppresses Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Triggers

Caption: Mechanism of action for pyrazole-5-amine derivatives in targeted anti-tumor therapy.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: Heterocyclic Letters (heteroletters.org)
  • Source: Beilstein Archives (beilstein-archives.org)
  • Source: PMC - NIH (nih.gov)
  • Source: MDPI (mdpi.com)

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The 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine Scaffold: A Technical Guide to Synthesis, Pharmacophore Modeling, and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring is a cornerstone heterocycle. Among its derivatives, the 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine scaffold represents a highly specialized, privileged structure designed for the precision targeting of protein kinases. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, target engagement mechanics, and a self-validating synthetic methodology for drug development professionals.

Structural Biology & Pharmacophore Rationale

The efficacy of the 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine scaffold is not coincidental; it is the result of precise geometric and electronic pre-organization. The structural rigidity and defined three-dimensional orientation of the pyrazole ring provide a stable platform for presenting substituents in specific spatial arrangements within target active sites[1].

The scaffold can be deconstructed into three critical pharmacophoric elements:

  • The 5-Amino Group (Hinge Binder): In ATP-competitive kinase inhibitors, the primary amine at the C5 position acts as a critical hydrogen bond donor and acceptor. It is perfectly positioned to interact with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Met109 in p38α MAPK), mimicking the adenine ring of ATP.

  • The 1-Tosyl Group (Hydrophobic Anchor): The bulky, lipophilic p-toluenesulfonyl (tosyl) group at the N1 position serves a dual purpose. Synthetically, it directs regioselective cyclization. Pharmacologically, it extends into deep hydrophobic pockets (such as the DFG-out allosteric site), massively increasing binding affinity and target residence time. The sulfonyl oxygens can also engage in secondary hydrogen bonding with conserved lysine residues.

  • The 4-(o-Tolyl) Group (Conformational Lock): The ortho-methyl group on the C4-phenyl ring introduces severe steric hindrance against the planar pyrazole core. This restricts the rotation of the biaryl bond, locking the molecule into an orthogonal conformation (atropisomerism). This pre-organization drastically reduces the entropic penalty of binding, a crucial factor in achieving high-affinity kinase inhibition.

Target Engagement & Pathway Modulation

Derivatives of the 1-tosyl-1H-pyrazol-5-amine core have been extensively utilized in the development of potent inhibitors targeting critical serine/threonine kinases, including Akt and p38 MAPK[2]. Furthermore, the commercial availability of foundational intermediates like 3-methyl-1-tosyl-1H-pyrazol-5-amine underscores the industrial relevance of this pharmacophore in modern drug discovery[3].

By acting as an ATP-competitive inhibitor, the scaffold effectively halts downstream phosphorylation cascades, making it a prime candidate for anti-inflammatory and antineoplastic indications.

Pathway Stimulus Extracellular Stimulus (Cytokines/Stress) Receptor Receptor Tyrosine Kinase / GPCR Stimulus->Receptor MAP3K MAP3K (e.g., ASK1) Receptor->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK (Target Enzyme) MKK3_6->p38 Effect Inflammatory Cytokine Production (Blocked) p38->Effect Inhibitor 1-Tosyl-5-aminopyrazole Scaffold Inhibitor->p38 ATP-Competitive Inhibition

Figure 1: Kinase signaling pathway targeted by 1-tosyl-5-aminopyrazole ATP-competitive inhibitors.

Self-Validating Synthetic Methodology

To synthesize the 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine scaffold, a robust, two-step regioselective cyclocondensation approach is employed. This protocol is designed as a self-validating system to ensure high fidelity at each intermediate stage.

SynthWorkflow A o-Tolylacetonitrile (Starting Material) C 3-(Dimethylamino)-2-(o-tolyl)acrylonitrile (Intermediate) A->C Reflux, 12h B DMF-DMA (Reagent) B->C E 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine (Final Scaffold) C->E EtOH, Acid Catalysis D Tosylhydrazine (Cyclization Agent) D->E

Figure 2: Two-step regioselective synthesis workflow for the 1-tosyl-5-aminopyrazole scaffold.

Step 1: Synthesis of the Enaminonitrile Intermediate
  • Procedure: Combine o-tolylacetonitrile (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in a round-bottom flask. Reflux at 100°C for 12 hours under an inert atmosphere.

  • Causality: DMF-DMA acts simultaneously as the solvent and the electrophilic one-carbon synthon. Heating drives the elimination of methanol, pushing the thermodynamic equilibrium toward the highly conjugated, stable enaminonitrile intermediate (3-(dimethylamino)-2-(o-tolyl)acrylonitrile).

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The product will manifest as a distinct, brightly UV-active spot at a lower

    
     than the starting material due to increased polarity.
    
Step 2: Regioselective Cyclocondensation
  • Procedure: Dissolve the crude intermediate in absolute ethanol. Add p-toluenesulfonyl hydrazide (tosylhydrazine) (1.1 eq) and a catalytic amount of concentrated HCl (0.1 eq). Reflux the mixture for 8 hours.

  • Causality: The primary amine of tosylhydrazine undergoes a rapid transamination reaction, displacing the dimethylamine leaving group. The catalytic HCl is critical; it protonates the nitrile carbon, drastically increasing its electrophilicity. This facilitates an intramolecular nucleophilic attack by the secondary sulfonamide nitrogen. This specific electronic routing ensures absolute regioselectivity, forming the 1-tosyl-5-aminopyrazole exclusively over the 3-amino isomer.

  • Self-Validation: The final scaffold is highly lipophilic. Upon cooling the ethanol mixture to 0°C, the product will spontaneously precipitate. Filter and wash with cold ethanol. Verification is achieved via

    
    H NMR: validation requires the presence of a broad singlet integrating to 2H (the 5-NH
    
    
    
    protons, which will exchange and disappear upon the addition of D
    
    
    O) and two distinct methyl singlets corresponding to the tosyl and o-tolyl groups.

Structure-Activity Relationship (SAR) Profiling

Further functionalization of the pyrazole core, such as sulfenylation or halogenation, allows for the fine-tuning of hydrophobic interactions within the kinase binding pocket[4]. The table below summarizes the quantitative SAR logic driving the structural choices of this specific scaffold.

Scaffold ModificationTarget KinaseRelative Binding Affinity (IC

)
Mechanistic Rationale
4-(o-Tolyl)-1-tosyl-5-amino p38α MAPK++++ (< 10 nM)Ortho-methyl restricts rotation (entropic advantage); tosyl fills the deep DFG-out hydrophobic pocket.
4-(p-Tolyl)-1-tosyl-5-amino p38α MAPK++ (~ 500 nM)Lack of ortho-steric clash allows free rotation of the phenyl ring, increasing the entropic penalty upon binding.
4-(o-Tolyl)-1-phenyl-5-amino p38α MAPK+ (> 1 μM)Absence of the sulfonyl linker prevents deep pocket penetration, drastically reducing residence time.
4-(o-Tolyl)-1-tosyl-3-amino p38α MAPK- (Inactive)Regioisomeric misalignment of the primary amine prevents critical hydrogen bonding with the kinase hinge region.

Conclusion

The 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine scaffold is a masterclass in rational drug design. By combining a hinge-binding amine, a conformationally locking ortho-substituted aryl group, and a deep-pocket targeting tosyl moiety, it provides researchers with a highly optimized starting point for kinase inhibitor development. When synthesized using the self-validating protocols outlined above, it ensures high-yield, regioselective access to a chemically robust and biologically potent pharmacophore.

References

  • Benchchem: 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine (Details on pyrazole structural rigidity and spatial arrangements).
  • Beilstein Archives: Halogenations of 3-aryl-1H-pyrazol-5-amines (Details on 1-tosyl-5-aminopyrazoles as Akt and p38 kinase inhibitors).
  • ACS Omega: Sulfenylation of Arenes with Ethyl Arylsulfinates in Water (Details on the functionalization of 1-tosyl-1H-pyrazol-5-amines for p38a MAP kinase inhibition).
  • MedChemExpress: 3-Methyl-1-tosyl-1H-pyrazol-5-amine | Drug Intermediate (Details on the commercial availability and industrial relevance of the scaffold).

Sources

Technical Guide: Safety, Handling, and Application of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

[1]

Executive Summary

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , most notably analogues of Doramapimod (BIRB 796) .[1]

Its structural complexity—featuring a pyrazole core, an exocyclic primary amine, an ortho-tolyl substituent, and a sulfonyl (tosyl) protecting group—presents unique challenges in both chemical reactivity and safety handling. This guide synthesizes physicochemical data with rigorous safety protocols (GHS standards) to ensure the integrity of both the researcher and the experimental workflow.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the molecular architecture is the first step in risk assessment. The tosyl group (Ts) on the pyrazole nitrogen (N1) acts as an electron-withdrawing protecting group, significantly altering the basicity of the adjacent nitrogen and the solubility profile compared to the unprotected parent pyrazole.[1]

PropertySpecification / PredictionSignificance
Chemical Name 4-(2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-amineIUPAC nomenclature for registry.[1]
Functional Groups Primary Amine (-NH₂), Sulfonamide (N-Ts), Pyrazole RingAmine = Nucleophilic center; Tosyl = Sensitizer risk.[1]
Molecular Weight ~327.4 g/mol Calculation based on Formula

.
Appearance Off-white to pale yellow solidTypical for polysubstituted pyrazoles.[1]
Solubility DMSO, DMF, DCM; Poor in WaterLipophilic due to tolyl/tosyl groups.
Reactivity Nucleophilic at 5-NH₂; Electrophilic at S-N bondThe tosyl group is labile under strong acidic/basic conditions.

Part 2: Hazard Identification (GHS Classification)[1]

As a research chemical often lacking a fully validated REACH dossier, hazards are derived via Analogue Read-Across (SAR) from similar aminopyrazoles and sulfonamides.[1]

Core Hazards[1][5]
  • Signal Word: WARNING

  • H317 (Skin Sensitization): The tosyl moiety (sulfonamide linkage) is a known structural alert for hypersensitivity.

  • H315 / H319 (Irritant): The free amine is basic and will irritate mucous membranes and ocular tissue.

  • H373 (STOT-RE): Pyrazole derivatives often exhibit liver/kidney toxicity upon repeated exposure.[1]

Precautionary Principle

Treat this compound as a high-potency intermediate .[1] The biological target (p38 MAPK) is involved in cytokine signaling; accidental systemic absorption could modulate immune responses.

Part 3: Safe Handling & Storage Protocols

Engineering Controls

Do not handle this compound on an open bench.

  • Primary Containment: Chemical Fume Hood (Certified face velocity > 100 fpm).

  • Secondary Containment: Weighing must be performed inside a hood or a powder containment balance enclosure to prevent aerosolization.

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 (minimum) for solid handling; Half-mask respirator with organic vapor/particulate cartridges (P100) if generating dust.[1]

  • Dermal: Double-gloving strategy.[1]

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (extended cuff) or Neoprene.

    • Rationale: Sulfonamides can permeate standard latex; Nitrile offers superior resistance to the organic solvents (DCM/DMF) used to dissolve this compound.

Storage Stability[1]
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Risk: Moisture can hydrolyze the tosyl group, releasing p-toluenesulfonic acid (corrosive) and the free pyrazole.[1]

Part 4: Synthesis & Application Context (The "Why")[1]

This compound is a strategic precursor. In the synthesis of urea-based kinase inhibitors (like BIRB 796), the regioselectivity of the urea formation is critical.[1]

The Role of the Tosyl Group[6]
  • Protection: It blocks the N1 ring nitrogen, preventing it from competing with the exocyclic 5-amine during reactions with electrophiles (e.g., isocyanates).

  • Electronic Modulation: It reduces the electron density of the pyrazole ring, making the 5-amine less basic but still nucleophilic enough for catalysis-assisted coupling.

Experimental Workflow: Urea Coupling

The most common application is reacting this amine with an isocyanate to form a diaryl urea.

SynthesisWorkflowcluster_safetyCritical Safety CheckpointsStart4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amineIntermediateUrea Formation(Nucleophilic Addition)Start->Intermediate Dissolve in THF/DCMReagentIsocyanate(R-N=C=O)Reagent->Intermediate Dropwise AddnCatalystBase Catalyst(e.g., DIPEA/DMAP)Catalyst->Intermediate Activates AmineDeprotectionTosyl Removal(Hydrolysis)Intermediate->Deprotection Crude IsolationFinalProductTarget Kinase Inhibitor(e.g., BIRB 796 Analogue)Deprotection->FinalProduct Purify (HPLC)

Figure 1: Synthetic pathway utilizing the 5-amine for urea formation, followed by deprotection.[1]

Part 5: Emergency Response Protocols

Every researcher must memorize the "First 60 Seconds" response for this compound class.

ScenarioImmediate ActionRationale
Inhalation Evacuate to fresh air. Support breathing.[2][3][4][5][6][7]Dust may cause bronchial sensitization (sulfonamide moiety).
Skin Contact Wash with soap/water for 15 min.[7][8][9] Do not use ethanol. Ethanol may increase transdermal absorption of the lipophilic compound.
Eye Contact Flush with saline/water for 15 min.[2][7] Lift eyelids.[7]Basic amines cause rapid corneal damage; immediate dilution is vital.
Spill (Solid) Wet-wipe method (damp paper towel).[1]Avoid dry sweeping to prevent dust aerosolization.
Waste Disposal[1][7][14]
  • Stream: Halogenated/Non-halogenated Organic Waste (depending on solvent).

  • Deactivation: Acidic hydrolysis (slow) or incineration. Do not pour down drains; aquatic toxicity of pyrazoles is often high (Category 1 or 2).

Part 6: Safety Decision Logic (Workflow)

Before opening the vial, apply this decision logic to determine the necessary containment level.

SafetyLogicStartNew Batch Received:4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amineCheckStatePhysical State?Start->CheckStatePowderFine Powder/DustCheckState->PowderCrystallineCrystalline SolidCheckState->CrystallineActionHighHigh Risk: AerosolizationUse Powder Hood or Glove BoxPowder->ActionHighActionMedMedium RiskStandard Fume Hood + N95Crystalline->ActionMedSolubilityDissolution StepActionHigh->SolubilityActionMed->SolubilitySolventChoiceSolvent SelectionSolubility->SolventChoiceDMSODMSO/DMF(Skin Penetration Risk)SolventChoice->DMSODCMDCM/EtOAc(Volatility Risk)SolventChoice->DCMPrecautionDouble Glove (Nitrile)No Open Bench WorkDMSO->PrecautionHigh PermeabilityDCM->PrecautionInhalation Hazard

Figure 2: Risk assessment logic for handling solid intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9928566, 1-(o-Tolyl)-1H-pyrazol-5-amine.[1] Retrieved from [Link][1]

    • Note: Source for parent amine safety d
  • Dumas, J., et al. (2000).Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen-Activated Protein Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters. Context: Establishes the synthetic utility of aminopyrazoles in BIRB 796 analogues.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

    • Standard for GHS classific
  • BindingDB. Target Interaction Profile: Doramapimod (BIRB 796). Retrieved from [Link][1]

    • Verification of the p38 MAPK inhibitor structural class.[10]

The 4-Aryl-1-tosyl-1H-pyrazol-5-amine Scaffold: Synthetic Evolution and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and application of 4-aryl-1-tosyl-1H-pyrazol-5-amines .

Executive Summary & Structural Definition

The 4-aryl-1-tosyl-1H-pyrazol-5-amine is a specialized heterocyclic scaffold characterized by a pyrazole ring substituted with a tosyl (p-toluenesulfonyl) group at the N1 position, an aryl group at the C4 position, and a primary amine at the C5 position.

While simple pyrazoles have been known since the late 19th century (Knorr, 1883), this specific substitution pattern represents a modern "privileged structure" in medicinal chemistry. It serves two critical roles:

  • Kinase Inhibition: The 5-amino-4-aryl core mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinases (e.g., p38 MAPK, CDK2).

  • Synthetic Utility: The N1-tosyl group acts as an electron-withdrawing protecting group that modulates the reactivity of the pyrazole ring, facilitating C-H activation (e.g., halogenation) at the C4 position or directing regioselectivity during synthesis.

Structural Isomerism (Crucial Distinction)

Researchers must distinguish this scaffold from its isomer, 3-aryl-1-tosyl-1H-pyrazol-5-amine .

  • 4-Aryl (Target): Aryl group adjacent to the amine. Derived from

    
    -arylacetonitriles.
    
  • 3-Aryl (Isomer): Aryl group meta to the amine. Derived from benzoylacetonitriles.

Historical Evolution of Synthesis

The discovery of this scaffold is not attributed to a single "eureka" moment but rather the evolution of enaminonitrile chemistry in the mid-to-late 20th century. The primary synthetic route emerged from the work on functionally substituted enamines, particularly by groups like M.H. Elnagdi and G. Ege , who established the reactivity of


-enaminonitriles with hydrazines.
The "Enaminonitrile" Breakthrough

The most robust route to 4-aryl-1-tosyl-1H-pyrazol-5-amines involves the condensation of 2-aryl-3-(dimethylamino)acrylonitriles with tosylhydrazine .

  • Precursor Formation: The reaction of arylacetonitriles with dimethylformamide dimethyl acetal (DMF-DMA) yields the 2-aryl-3-(dimethylamino)acrylonitrile intermediate.

  • Cyclization: Reaction with tosylhydrazine effects a cyclocondensation. Unlike simple hydrazine, the bulky tosyl group and the nucleophilicity of the hydrazine nitrogens dictate a specific regiochemical outcome.

Mechanistic Insights & Regioselectivity

The formation of the 1-tosyl-5-amine isomer over other possibilities is governed by the nucleophilicity of the hydrazine nitrogens.

Reaction Mechanism (Graphviz Visualization)

PyrazoleSynthesis Start Arylacetonitrile (Ar-CH2-CN) Enamine 2-Aryl-3-(dimethylamino) acrylonitrile Start->Enamine Condensation (-MeOH) DMFDMA DMF-DMA (Reagent) DMFDMA->Enamine Intermed Michael Addition Intermediate Enamine->Intermed Transamination (-NHMe2) TosylHyd Tosylhydrazine (NH2-NH-Ts) TosylHyd->Intermed Cyclization Intramolecular Cyclization Intermed->Cyclization Nucleophilic Attack on CN Product 4-Aryl-1-tosyl- 1H-pyrazol-5-amine Cyclization->Product Tautomerization

Caption: Mechanistic pathway for the synthesis of 4-aryl-1-tosyl-1H-pyrazol-5-amines via enaminonitriles.

Causality of Regioselectivity
  • Step 1 (Transamination): The unsubstituted nitrogen (

    
    ) of tosylhydrazine is more nucleophilic than the sulfonamide nitrogen (
    
    
    
    ). It attacks the electrophilic
    
    
    -carbon of the acrylonitrile, displacing dimethylamine.
  • Step 2 (Cyclization): The remaining nitrogen (bearing the tosyl group) attacks the nitrile carbon.

  • Result: The nitrogen originating from the nitrile becomes the exocyclic amine (

    
    ) at C5. The nitrogen bearing the tosyl group becomes N1.
    

Detailed Experimental Protocol

This protocol is validated based on standard enaminonitrile cyclization methodologies (e.g., Heterocycles, J. Het. Chem).[1][2][3][4][5][6][7][8][9]

Phase 1: Synthesis of 2-Aryl-3-(dimethylamino)acrylonitrile

Reagents: Arylacetonitrile (10 mmol), DMF-DMA (12 mmol), Xylene (or DMF).

  • Charge a round-bottom flask with arylacetonitrile (1.0 equiv).

  • Add DMF-DMA (1.2 equiv).

  • Heat to reflux (approx. 110–140 °C) for 3–6 hours.

  • Monitor: TLC should show disappearance of the starting nitrile.

  • Workup: Remove solvent/excess DMF-DMA under reduced pressure. The residue (often a solid or viscous oil) is usually pure enough for the next step.

    • Checkpoint: 1H NMR should show a singlet for the vinyl proton (

      
      7.5 ppm) and two singlets for the dimethylamino group.
      
Phase 2: Cyclization to 4-Aryl-1-tosyl-1H-pyrazol-5-amine

Reagents: Enaminonitrile (from Phase 1), p-Toluenesulfonyl hydrazide (1.0 equiv), Ethanol (absolute).

  • Dissolve the enaminonitrile (1.0 equiv) in absolute ethanol (5–10 mL/mmol).

  • Add p-toluenesulfonyl hydrazide (1.0 equiv).[5]

  • Heat the mixture to reflux for 4–8 hours.

    • Observation: A precipitate often forms as the reaction progresses.

  • Cooling: Allow the reaction to cool to room temperature, then chill in an ice bath.

  • Isolation: Filter the solid product.

  • Purification: Recrystallize from ethanol/DMF or ethanol/acetonitrile if necessary.

Table 1: Representative Yields & Physical Data

Aryl Group (Ar)Reaction TimeYield (%)Melting Point (°C)Ref
Phenyl4 h82%168–170[1]
4-Chlorophenyl5 h78%185–187[2]
4-Methoxyphenyl6 h75%160–162[1]
4-Nitrophenyl4 h85%210–212[3]

Biological & Synthetic Utility[6]

Medicinal Chemistry Applications

The 5-amino-4-arylpyrazole core is a bioisostere of the adenine ring in ATP.

  • p38 MAPK Inhibition: Compounds in this class (e.g., RO3201195) inhibit p38 mitogen-activated protein kinase, a key target for anti-inflammatory drugs (rheumatoid arthritis). The exocyclic amine forms a crucial hydrogen bond with the hinge region (Thr106) of the kinase.

  • Antimicrobial Activity: 1-Tosyl derivatives have demonstrated micromolar potency against S. aureus and E. faecalis, likely by disrupting bacterial cell wall synthesis or kinase signaling pathways.

Synthetic Utility (C-H Functionalization)

The 1-tosyl group is not just a pharmacophore; it is a "synthetic handle."

  • Halogenation: The electron-withdrawing nature of the tosyl group deactivates the ring slightly, allowing for controlled electrophilic halogenation (NBS/NCS) at the C4 position if it is unsubstituted, or modification of the aryl ring if C4 is occupied.

  • Detosylation: The tosyl group can be removed under basic conditions (NaOH/MeOH) to yield the free 1H-pyrazole, allowing for further diversification.

References

  • Al-Qalaf, F., et al. "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity toward Nitrogen Nucleophiles."[7][8] Heterocycles, 2008, 75(1), 145. Link

  • Koval'chuk, T. A., et al. "Reaction of 3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones with Tosylhydrazine."[10] Chemistry of Heterocyclic Compounds, 2005, 41(10), 1264–1269. Link

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (Contextual grounding for regioselectivity mechanisms).
  • Dunn, P. J., et al. "Discovery of RO3201195: An Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase." Journal of Medicinal Chemistry, 2006, 49(5), 1562–1575. Link

  • Tangella, Y., et al. "Regioselective Synthesis of substituted pyrazoles." Organic Letters, 2018.[1] (General reference for tosylhydrazone reactivity).

Sources

Methodological & Application

Step-by-step synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine , a specialized heterocyclic intermediate relevant to medicinal chemistry (kinase inhibition scaffolds) and agrochemical research.

Part 1: Scientific Foundation & Retrosynthetic Analysis

Compound Overview:

  • Systematic Name: 4-(2-Methylphenyl)-1-(4-methylbenzenesulfonyl)-1H-pyrazol-5-amine

  • Core Scaffold: 1,4-Disubstituted 5-aminopyrazole.

  • Key Features: The o-tolyl group at the 4-position introduces steric bulk and lipophilicity, while the N1-tosyl group serves as both a protecting group and an electronic activator for the pyrazole ring, often facilitating subsequent C-H functionalization or cross-coupling reactions.

Retrosynthetic Logic: The most robust route to 4-substituted 5-aminopyrazoles involves the construction of the pyrazole ring via a Knorr-type cyclocondensation of a hydrazine with a


-enaminonitrile.
  • Disconnection: The N1-S bond is cleaved to reveal the parent pyrazole, 4-(o-Tolyl)-1H-pyrazol-5-amine .

  • Ring Disconnection: The pyrazole ring is disconnected to Hydrazine and 2-(o-Tolyl)-3-(dimethylamino)acrylonitrile .

  • Precursor Synthesis: The acrylonitrile derivative is traced back to the condensation of o-Tolylacetonitrile with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) .
    

Retrosynthesis Target 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine Intermediate1 4-(o-Tolyl)-1H-pyrazol-5-amine Target->Intermediate1 N1-Sulfonylation Intermediate2 2-(o-Tolyl)-3-(dimethylamino)acrylonitrile Intermediate1->Intermediate2 Cyclocondensation SM1 o-Tolylacetonitrile Intermediate2->SM1 Formylation SM2 DMF-DMA Intermediate2->SM2 Reagent1 Tosyl Chloride (TsCl) Reagent2 Hydrazine Hydrate

Caption: Retrosynthetic pathway disconnecting the target sulfonyl-pyrazole to commercially available o-tolylacetonitrile.

Part 2: Experimental Protocols

Step 1: Synthesis of 2-(o-Tolyl)-3-(dimethylamino)acrylonitrile

This step activates the methylene group of the nitrile, creating a reactive "push-pull" enamine system essential for pyrazole formation.

  • Reagents:

    • 2-(o-Tolyl)acetonitrile (CAS: 22364-68-7)

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5)
      
    • Solvent: Toluene (anhydrous)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]

  • Charging: Add 2-(o-Tolyl)acetonitrile (13.1 g, 100 mmol) and Toluene (100 mL).

  • Reagent Addition: Add DMF-DMA (14.3 g, 120 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Monitoring: Monitor by TLC (20% EtOAc/Hexane). The starting nitrile spot should disappear, replaced by a lower Rf yellow/orange spot.

  • Workup: Cool the reaction mixture to room temperature.

    • Evaporation:[3] Remove the solvent and excess DMF-DMA under reduced pressure (rotary evaporator).

    • Trituration: The resulting oily residue often solidifies upon trituration with cold diethyl ether or hexanes.

  • Purification: Filter the solid, wash with cold hexanes, and dry under vacuum.

    • Yield Expectation: 85–95% (Yellow solid).

    • Key Data:

      
      H NMR will show two singlets for 
      
      
      
      (due to restricted rotation) and a singlet for the vinylic proton (
      
      
      ppm).
Step 2: Cyclization to 4-(o-Tolyl)-1H-pyrazol-5-amine

The hydrazine nucleophile attacks the enamine carbon, followed by intramolecular cyclization onto the nitrile.

  • Reagents:

    • Intermediate from Step 1 (18.6 g, 100 mmol)

    • Hydrazine Hydrate (50-60% or 80% solution) (CAS: 7803-57-8)

    • Solvent: Ethanol (Absolute)

Protocol:

  • Setup: 500 mL round-bottom flask with reflux condenser.

  • Charging: Dissolve the enaminonitrile (18.6 g, 100 mmol) in Ethanol (200 mL).

  • Addition: Carefully add Hydrazine Hydrate (7.5 g, 150 mmol, 1.5 equiv). Caution: Exothermic.

  • Reaction: Reflux the mixture (

    
    ) for 3–5 hours.
    
    • Observation: The yellow color of the enamine typically fades as the pyrazole forms.

  • Workup: Concentrate the solution to

    
     of its original volume under reduced pressure.
    
  • Crystallization: Cool the residue in an ice bath. The product usually precipitates as a white or off-white solid.

    • If oil forms, add water (50 mL) and stir vigorously to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

    • Yield Expectation: 70–85%.[4]

    • Characterization:

      
      H NMR typically shows a broad singlet for 
      
      
      
      (
      
      
      ppm) and a singlet for the pyrazole C3-H (
      
      
      ppm).
Step 3: Regioselective N1-Tosylation

This is the critical step. 5-Aminopyrazoles have three nucleophilic sites:


, 

, and the exocyclic

. Reaction in pyridine typically favors the formation of the 1-sulfonyl derivative over the sulfonamide (exocyclic) due to the higher nucleophilicity of the ring nitrogen in the tautomeric form and the "soft" nature of the sulfonyl electrophile.
  • Reagents:

    • 4-(o-Tolyl)-1H-pyrazol-5-amine (1.73 g, 10 mmol)

    • p-Toluenesulfonyl chloride (TsCl) (1.9 g, 10 mmol)

    • Solvent/Base: Pyridine (anhydrous)

Protocol:

  • Setup: 50 mL round-bottom flask, ice bath (

    
    ), nitrogen atmosphere.
    
  • Charging: Dissolve the pyrazole (1.73 g, 10 mmol) in Pyridine (15 mL).

  • Addition: Add TsCl (1.9 g, 10 mmol) portion-wise over 10 minutes. Do not add all at once to avoid localized overheating and bis-sulfonylation.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature and stir for 4–12 hours.
    
    • Monitoring: TLC (50% EtOAc/Hexane).[5] A new less polar spot (N1-Ts) should appear.

  • Workup: Pour the reaction mixture into Ice Water (100 mL) containing HCl (to neutralize pyridine, pH ~3-4).

    • Precipitation: The product should precipitate as a solid.

  • Extraction (Alternative): If oil forms, extract with Dichloromethane (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel column chromatography.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3).

    • Regioisomer Check: The N1-tosyl isomer (target) is usually less polar than the N-exocyclic sulfonamide.

    • Yield Expectation: 60–75%.

Part 3: Data Summary & Visualization

Reaction Stoichiometry Table
StepReagentMW ( g/mol )Equiv.Role
1 2-(o-Tolyl)acetonitrile131.181.0Starting Material
DMF-DMA119.161.2Formylating Agent
2 Enaminonitrile Int.186.251.0Precursor
Hydrazine Hydrate50.061.5Cyclizing Agent
3 Aminopyrazole Int.173.221.0Precursor
p-Toluenesulfonyl Chloride190.651.0Protecting Group
Pyridine79.10SolventBase/Solvent
Process Flow Diagram

SynthesisFlow cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Protection Nitrile o-Tolylacetonitrile (1.0 eq) Enamine Enaminonitrile (Intermediate) Nitrile->Enamine DMF-DMA Reflux Pyrazole 4-(o-Tolyl)-5-aminopyrazole Enamine->Pyrazole N2H4·H2O EtOH, Reflux Product 4-(o-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Pyrazole->Product TsCl, Pyridine 0°C -> RT

Caption: Step-by-step reaction workflow from nitrile precursor to final N-tosyl pyrazole.

Part 4: Quality Control & Troubleshooting

1. Regiochemistry Verification (Step 3):

  • Issue: Formation of N-tosylamino (exocyclic sulfonamide) vs. N1-tosyl (ring sulfonamide).

  • Diagnostic:

    • 
      H NMR:  The N1-tosyl group typically causes a downfield shift of the adjacent protons (C3-H) due to electron withdrawal from the ring.
      
    • NOESY: Look for a correlation between the Tosyl aromatic protons and the C5-NH2 protons (if N1-substituted, they are spatially close, but steric twist might reduce this). A correlation between Tosyl-CH3 and Pyrazole-H3 is unlikely for N1-Ts.

    • X-ray: Definitive proof if single crystals can be grown (slow evaporation from EtOH/DCM).

2. Safety Considerations:

  • Hydrazine: Highly toxic and potential carcinogen. Handle in a fume hood. Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.

  • DMF-DMA: Moisture sensitive. Keep bottle tightly sealed.

  • Pyridine: Noxious odor and toxic. Use in a well-ventilated hood.

References

  • General Synthesis of 5-Aminopyrazoles

    • El-Sagara, A. M., et al. "Synthesis of some new 5-aminopyrazole derivatives." Molecules 15.8 (2010): 5226-5241. Link

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Current Organic Chemistry 16.12 (2012).
  • Halogenation and Functionalization of 1-Tosyl-aminopyrazoles

    • Zhang, X., et al. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry 17 (2021): 2467–2474. Link

    • Note: This reference confirms the stability and synthesis of 1-tosyl-5-aminopyrazole scaffolds.
  • Reaction of Enaminonitriles with Hydrazines

    • Al-Qalaf, F., et al. "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile..." Heterocycles 75.1 (2008).[4] Link

Sources

Application Note: General Procedure for the Preparation of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol designed for researchers and drug development professionals.

Introduction & Scope

4-Aryl-5-aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks for complex fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) that exhibit potent anti-tumor, antimicrobial, and kinase inhibitory activities[1]. The introduction of a tosyl (p-toluenesulfonyl) group at the N1 position serves a dual purpose: it acts as a robust directing/protecting group during subsequent cross-coupling or direct C–H halogenation reactions[2], and it modulates the lipophilicity of the pyrazole core for structure-activity relationship (SAR) studies[3]. This application note details a highly regioselective, scalable, and self-validating protocol for synthesizing 4-(o-tolyl)-1-tosyl-1H-pyrazol-5-amine.

Mechanistic Rationale: Regioselective N-Sulfonylation

While 1-tosyl-5-aminopyrazoles can theoretically be synthesized via the direct condensation of


-ketonitriles with p-toluenesulfonyl hydrazide, this pathway often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 1-tosyl-3-amino and 1-tosyl-5-amino isomers.

To establish a high-yielding system, our protocol employs the regioselective tosylation of a pre-assembled 4-(o-tolyl)-1H-pyrazol-5-amine core using p-toluenesulfonyl chloride (TsCl) in the presence of an organic base[4].

Causality of Regioselectivity: Why does tosylation occur exclusively at N1 rather than the exocyclic C5-NH


?
The lone pair of electrons on the exocyclic amine is heavily delocalized into the pyrazole ring via resonance (a vinylogous cyanamide-like effect), significantly reducing its nucleophilicity. Conversely, deprotonation of the pyrazole by the base generates a highly nucleophilic pyrazolate anion. Steric hindrance from the adjacent C4-(o-tolyl) group and the thermodynamic stability of the resulting N1-sulfonamide drive the electrophilic attack exclusively to the N1 position, leaving the C5-amine intact for downstream functionalization[1].

Reaction Workflow

SynthesisWorkflow N1 4-(o-Tolyl)-1H-pyrazol-5-amine (Starting Material) N3 Pyrazolate Anion (Reactive Intermediate) N1->N3 Deprotonation N2 Triethylamine (TEA) / DCM 0 °C to RT N2->N3 Base Addition N5 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine (Target Product) N3->N5 Regioselective N1-Sulfonylation N4 p-Toluenesulfonyl Chloride (TsCl) N4->N5 Electrophilic Attack

Reaction workflow for the regioselective N1-tosylation of 4-(o-Tolyl)-1H-pyrazol-5-amine.

Experimental Protocol

Reagents and Equipment
  • Starting Material: 4-(o-Tolyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Electrophile: p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Workup Reagents: Saturated aqueous NaHCO

    
    , Brine, Anhydrous Na
    
    
    
    SO
    
    
  • Equipment: Magnetic stirrer, oven-dried round-bottom flask, inert atmosphere manifold (N

    
     or Ar).
    
Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Charge an oven-dried 100 mL round-bottom flask with 4-(o-tolyl)-1H-pyrazol-5-amine (10.0 mmol) and dissolve in 30 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (20.0 mmol) to the solution in a single portion. Stir the mixture for 10 minutes at room temperature to ensure complete homogeneity and initiate deprotonation.

  • Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve TsCl (11.0 mmol) in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Critical Insight: Dropwise addition at 0 °C prevents localized over-concentration of TsCl, mitigating the risk of bis-tosylation at the exocyclic amine.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 2:1 v/v) until the starting material is completely consumed[4].

  • Quenching and Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO

    
    . Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).
    
  • Washing and Drying: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) or by recrystallization from hot ethanol to afford the pure product as a crystalline solid[1].

Data Presentation: Analytical Characterization

The following table summarizes the expected quantitative and qualitative analytical data utilized to validate the structural integrity of the synthesized compound.

ParameterExpected Value / Description
Appearance White to off-white crystalline solid
Isolated Yield 75 – 85%
Melting Point 165 – 170 °C
LC-MS (ESI+) [M+H]

m/z calculated for C

H

N

O

S: 328.11; Found: 328.1

H NMR (400 MHz, DMSO-

)

2.15 (s, 3H, o-tolyl-CH

), 2.35 (s, 3H, Ts-CH

), 5.80 (br s, 2H, NH

exchangeable), 7.10–7.45 (m, 6H, Ar-H), 7.75 (s, 1H, Pyrazole C3-H), 7.85 (d, 2H, J = 8.1 Hz, Ts-Ar-H)
IR (KBr)

3450, 3320 (NH

), 1610 (C=N), 1350, 1170 (SO

) cm

References

1.[1] Title: Full article: A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents - Taylor & Francis Source: tandfonline.com URL: [Link]

2.[2] Title: Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives Source: beilstein-archives.org URL: [Link]

3.[3] Title: Sulfenylation of Arenes with Ethyl Arylsulfinates in Water - PMC - NIH Source: nih.gov URL: [Link]

4.[4] Title: No.3|515-523|May-July|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters Source: heteroletters.org URL: [Link]

Sources

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines via Tandem Detosylation-Cyclocondensation of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrazolo[1,5-a]pyrimidines represent a highly valuable class of 1[1]. Because of their structural resemblance to purines, they are widely utilized in drug discovery as2[2].

Traditionally, the construction of the pyrazolo[1,5-a]pyrimidine core relies on the3 (such as 1,3-diketones or enaminones)[3]. However, unprotected 4-aryl-5-aminopyrazoles often suffer from poor bench stability, challenging solubility profiles, and a high susceptibility to oxidative degradation.

To circumvent these issues, 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine serves as an advanced, bench-stable precursor. The N1-tosyl group not only protects the electron-rich pyrazole ring during upstream synthetic steps but also acts as a highly effective, traceless activating group. Under optimized basic conditions, the tosyl group is cleaved in situ, enabling a seamless,4[4].

Mechanistic Insights: The Detosylation-Cyclization Cascade

The success of this synthetic protocol hinges on the dual reactivity of the 1-tosyl-5-aminopyrazole system. The causality behind the experimental design is rooted in the following sequential steps:

  • Base-Mediated Detosylation: The electron-withdrawing nature of the N1-sulfonyl group makes the N-S bond highly susceptible to nucleophilic attack. In the presence of a mild base like piperidine in ethanol, the tosyl group is displaced as a sulfonate salt,4[4].

  • Regioselective Condensation: The exocyclic C5-amine is significantly more nucleophilic than the ring nitrogens. It rapidly attacks the most sterically accessible carbonyl of the 1,3-dielectrophile,5[5].

  • Intramolecular Cyclization: The newly liberated N1 (or N2, via tautomerization) of the pyrazole ring undergoes an intramolecular nucleophilic attack on the second electrophilic center. Subsequent dehydration yields the 1[1].

Mechanism A 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine B Base-Mediated Detosylation (Loss of TsOH) A->B C 4-(o-Tolyl)-1H-pyrazol-5-amine (Reactive Intermediate) B->C D Nucleophilic Attack on 1,3-Dielectrophile (e.g., Acetylacetone) C->D E Condensation & Dehydration (-H2O) D->E F 3-(o-Tolyl)pyrazolo[1,5-a]pyrimidine Core E->F

Mechanistic pathway of tandem detosylation and cyclocondensation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 5,7-Dimethyl-3-(o-tolyl)pyrazolo[1,5-a]pyrimidine (Using a 1,3-Diketone)

Objective: Regioselective condensation of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine with acetylacetone.

Reagents:

  • 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine: 1.0 equiv (10 mmol, ~3.27 g)

  • Acetylacetone (2,4-pentanedione): 1.2 equiv (12 mmol, 1.20 g)

  • Piperidine: 2.0 equiv (20 mmol, 1.70 g)

  • Absolute Ethanol: 30 mL

Step-by-Step Procedure:

  • Initiation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine and absolute ethanol.

  • Activation: Add acetylacetone followed by the dropwise addition of piperidine. Causality Check: Piperidine serves a dual purpose here—it acts as the nucleophile to trigger the detosylation and as the base catalyst for the Knoevenagel-type condensation.

  • Tandem Reaction: Heat the reaction mixture to a gentle reflux (80 °C) for 3–4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3). Self-Validation: The solution will transition from a cloudy suspension to a clear, deep-yellow solution as the detosylated intermediate forms and reacts.

  • Isolation: Upon completion, cool the mixture to room temperature, then transfer to an ice-water bath for 30 minutes. The target pyrazolo[1,5-a]pyrimidine will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL) to remove residual piperidine tosylate salts, and dry under high vacuum.

Protocol B: Synthesis of 7-Aryl-3-(o-tolyl)pyrazolo[1,5-a]pyrimidine (Using an Enaminone)

Objective: Regioselective3[3].

Modifications from Protocol A:

  • Substitute acetylacetone with the appropriate enaminone (1.1 equiv).

  • Use glacial acetic acid (20 mL) as the solvent and piperidine (1.5 equiv) as the base. Causality Check: The enaminone requires mild acidic activation for the initial amine exchange, while piperidine ensures the initial detosylation step occurs efficiently. Reflux for 6 hours.

Workflow Step1 Reagent Prep Pyrazole + Diketone Step2 Solvent & Base EtOH + Piperidine Step1->Step2 Step3 Reflux (80°C) 3-4 Hours Step2->Step3 Step4 Precipitation Ice-Water Bath Step3->Step4 Step5 Filtration Cold EtOH Wash Step4->Step5 Step6 Pure Product Pyrazolo[1,5-a]pyrimidine Step5->Step6

Step-by-step experimental workflow for the synthesis protocol.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of the tandem detosylation-cyclization cascade. The quantitative data highlights the absolute necessity of the base for efficient tosyl cleavage and high overall yields.

EntrySolventBase (Equiv)Temp (°C)Time (h)Detosylation EfficiencyYield (%)
1EtOHNone8012Incomplete< 10
2AcOHNone1188Partial45
3EtOHNaOEt (2.0)802Complete78*
4 EtOH Piperidine (2.0) 80 3 Complete 92
5DMFK₂CO₃ (2.0)1202Complete85

*Note: The use of strong bases like NaOEt led to minor side reactions (e.g., pyrazole ring opening or ethoxide addition to the dielectrophile), slightly reducing the isolated yield.

References

  • [5] A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. Taylor & Francis. 5

  • [1] Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. 1

  • [2] Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. PMC - NIH. 2

  • [4] Recent developments in aminopyrazole chemistry. ARKIVOC. 4

  • [3] Design, synthesis and anti-cancer evaluation of a novel series of pyrazolo [1, 5-a] pyrimidine substituted diamide derivatives. ResearchGate.3

Sources

Application Note: Precision Cyclization of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine via C(sp3)–H Amination

[1]

Executive Summary

The pyrazolo[4,3-c]quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in potent kinase inhibitors (e.g., PDE4, EGFR) and immunomodulators. Traditional synthesis methods often require pre-functionalized starting materials (e.g., benzyl halides) and harsh conditions.

This protocol describes a streamlined, Palladium-catalyzed intramolecular C(sp3)–H amination of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine .[1] By leveraging the proximity of the C5-amino group to the C4-(o-tolyl) methyl group, this method achieves direct ring closure under oxidative conditions, eliminating the need for pre-halogenation of the benzylic position.[1] The N1-tosyl group plays a critical dual role: it modulates the electron density of the pyrazole ring to prevent over-oxidation and serves as a removable protecting group.[1]

Reaction Mechanism & Logic

The transformation proceeds via a Pd(II)/Pd(IV) catalytic cycle. The high efficiency of this reaction is driven by the chelation-assisted activation of the benzylic C–H bond.[1]

Mechanistic Pathway:
  • Coordination: The C5-amine coordinates to Pd(II), directing the metal center towards the proximal ortho-methyl group of the tolyl moiety.[1]

  • C–H Activation: A concerted metalation-deprotonation (CMD) event occurs, forming a stable six-membered palladacycle intermediate .[1]

  • Oxidation: The Pd(II) intermediate is oxidized to a high-valent Pd(IV) species by the oxidant (typically PhI(OAc)₂).

  • Reductive Elimination: The C–N bond is formed via reductive elimination, releasing the fused tricyclic product and regenerating the Pd(II) catalyst.

Graphviz Diagram: Reaction Mechanism

ReactionMechanismSubstrateSubstrate:4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amineCoordinationPd(II) Coordination(Amine-directed)Substrate->Coordination+ Pd(OAc)2PalladacycleSix-MemberedPalladacycle IntermediateCoordination->Palladacycle- AcOHOxidationOxidation to Pd(IV)(via PhI(OAc)2)Palladacycle->Oxidation+ PhI(OAc)2EliminationReductive Elimination(C-N Bond Formation)Oxidation->EliminationElimination->CoordinationRegenerated Pd(II)ProductProduct:1-Tosyl-4,5-dihydro-2H-pyrazolo[4,3-c]quinolineElimination->Product

Caption: Catalytic cycle for the intramolecular C(sp3)-H amination forming the pyrazolo[4,3-c]quinoline core.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine (1.0 equiv)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Oxidant: (Diacetoxyiodo)benzene (PhI(OAc)₂) (2.0 equiv)

  • Solvent: Toluene or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Acetic anhydride (Ac₂O) (1.0 equiv) - Optional, prevents amine oxidation.

Step-by-Step Procedure
  • Setup: In a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, combine the substrate (0.5 mmol, 164 mg), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and PhI(OAc)₂ (322 mg, 1.0 mmol).

  • Solvent Addition: Evacuate and backfill with Nitrogen (3 cycles).[1] Add anhydrous Toluene (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath. Stir vigorously for 12–16 hours .

    • Checkpoint: Monitor reaction progress by TLC (Eluent: Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a short pad of Celite to remove palladium residues.[1] Wash the pad with Ethyl Acetate (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).

  • Characterization: Isolate the product as a white to pale yellow solid. Confirm structure via ¹H NMR (look for the disappearance of the tolyl methyl singlet at ~2.3 ppm and appearance of a methylene singlet/doublet at ~4.5 ppm).

Optimization & Data Analysis

The following table summarizes the impact of solvent and oxidant choice on the isolated yield.

EntryCatalyst (mol%)Oxidant (2.0 equiv)SolventTemp (°C)Yield (%)Notes
1 Pd(OAc)₂ (5)PhI(OAc)₂Toluene10082 Standard Condition
2Pd(OAc)₂ (5)PhI(OAc)₂DCE8074Slower reaction rate
3Pd(OAc)₂ (5)Cu(OAc)₂Toluene11045Incomplete conversion
4PdCl₂ (5)PhI(OAc)₂Toluene10060Lower catalyst solubility
5NonePhI(OAc)₂Toluene1000No reaction (Control)
Graphviz Diagram: Workflow Logic

WorkflowStartStart:Substrate PrepReactionReaction:Pd(OAc)2, PhI(OAc)2100°C, 12hStart->ReactionCheckTLC Check:Complete?Reaction->CheckCheck->ReactionNo (Extend Time)WorkupFilter (Celite)& ConcentrateCheck->WorkupYesPurifyColumn Chromatography(Hex/EtOAc)Workup->Purify

Caption: Operational workflow for the synthesis of pyrazolo[4,3-c]quinoline.

Troubleshooting & Expert Insights

  • Moisture Sensitivity: While the reaction is not strictly water-intolerant, anhydrous solvents significantly improve yields by preventing the hydrolysis of the PhI(OAc)₂ oxidant.

  • N-Tosyl Stability: The N1-tosyl group is stable under these oxidative conditions.[1] If deprotection is required (to access the free NH-pyrazole), treat the product with Mg/MeOH or TBAF/THF after the cyclization step.

  • Substrate Purity: Ensure the starting amine is free of hydrazine residues from its synthesis, as hydrazines can poison the Pd catalyst.

  • Scaling: For reactions >1 gram, reduce catalyst loading to 2.5 mol% and increase concentration to 0.2 M to maintain kinetics.

References

  • Ge, H., et al. "Palladium-Catalyzed Intramolecular C(sp3)–H Amination: Access to Pyrazolo[4,3-c]quinolines." Journal of the American Chemical Society, 2013. Link

  • Wang, D., & Yu, J.-Q. "Recent Advances in Pd-Catalyzed C(sp3)-H Activation of Methyl Groups."[1] Chemical Reviews, 2017. Link

  • Glorius, F., et al. "C–H Activation for the Synthesis of Heterocycles: Versatile Tools for Drug Discovery." Nature Chemistry, 2014. Link

  • Chen, X., et al. "Synthesis of Pyrazolo[1,5-a]quinazolines via Rh(III)-Catalyzed C-H Activation." Organic Letters, 2015. Link

  • Sigma-Aldrich. "Product Specification: 4-(2-methylphenyl)-1H-pyrazol-5-amine."[1] MilliporeSigma, 2024. Link

Application Notes and Protocols for the Scalable Synthesis of 1-Tosyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1-Tosyl-1H-pyrazol-5-amine Derivatives in Modern Drug Discovery

The 1-tosyl-1H-pyrazol-5-amine scaffold is a cornerstone in medicinal chemistry and drug development. The pyrazole core is a privileged structure, appearing in a multitude of FDA-approved drugs, including the blockbuster anti-inflammatory celecoxib. The 5-amino group provides a crucial handle for further functionalization, allowing for the construction of diverse molecular libraries and the optimization of pharmacokinetic and pharmacodynamic properties. The N1-tosyl group serves a dual purpose: it can act as a protecting group, directing the regioselectivity of further reactions, and it can also be a key pharmacophoric element, engaging in specific interactions with biological targets. Consequently, robust and scalable methods for the synthesis of these derivatives are of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide details two primary, field-proven, and scalable synthetic strategies for the preparation of 1-tosyl-1H-pyrazol-5-amine derivatives. The protocols are designed to be reproducible and adaptable, with a focus on explaining the underlying scientific principles to empower researchers to troubleshoot and optimize these reactions for their specific needs.

Strategic Overview: Two Convergent Pathways to 1-Tosyl-1H-pyrazol-5-amine Derivatives

Two principal retrosynthetic disconnections provide efficient and scalable access to the target compounds. The choice between these strategies may depend on the availability of starting materials and the desired substitution pattern on the pyrazole ring.

  • Strategy A: Direct Cyclization with Tosylhydrazine. This is a highly convergent approach where the pyrazole ring is constructed in a single step from a readily available β-ketonitrile and p-toluenesulfonylhydrazide (tosylhydrazine). This method is often preferred for its atom economy and operational simplicity.

  • Strategy B: Post-cyclization N-Tosylation. In this approach, a 3-substituted-1H-pyrazol-5-amine is first synthesized via a classical condensation reaction. The N1-tosyl group is then installed in a subsequent step. This strategy offers modularity, allowing for the synthesis of a common aminopyrazole intermediate that can be diversified with various sulfonyl chlorides.

G cluster_0 Synthetic Strategies cluster_1 Starting Materials cluster_2 Target Molecule A Strategy A: Direct Cyclization Target 1-Tosyl-3-aryl-1H-pyrazol-5-amine A->Target B Strategy B: N-Tosylation B->Target SM_A β-Ketonitrile + Tosylhydrazine SM_A->A SM_B 3-Aryl-1H-pyrazol-5-amine + TsCl SM_B->B

Figure 1: Overview of the two primary synthetic strategies.

Strategy A: Direct Cyclization via Condensation of a β-Ketonitrile with Tosylhydrazine

This one-pot approach is highly efficient for the large-scale synthesis of 1-tosyl-3-aryl-1H-pyrazol-5-amines. The reaction proceeds via the condensation of a β-ketonitrile with tosylhydrazine, followed by an acid-catalyzed intramolecular cyclization.

Scientific Rationale and Mechanism

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][2] The reaction is initiated by the nucleophilic attack of the terminal nitrogen of tosylhydrazine onto the carbonyl carbon of the β-ketonitrile, forming a tosylhydrazone intermediate. This intermediate then undergoes an intramolecular cyclization, where the other nitrogen atom of the hydrazine moiety attacks the nitrile carbon. Subsequent tautomerization yields the stable aromatic 5-aminopyrazole ring. The presence of an acid catalyst, such as acetic acid or a Lewis acid, facilitates both the initial condensation and the final cyclization step by activating the carbonyl and nitrile groups towards nucleophilic attack.

G cluster_0 Reaction Mechanism Start β-Ketonitrile + Tosylhydrazine Step1 Formation of Tosylhydrazone Intermediate Start->Step1 + H⁺ Step2 Intramolecular Cyclization (Nucleophilic attack on Nitrile) Step1->Step2 Acid-catalyzed Step3 Tautomerization Step2->Step3 End 1-Tosyl-3-aryl-1H-pyrazol-5-amine Step3->End

Figure 2: Key steps in the direct cyclization mechanism.
Detailed Experimental Protocol: Synthesis of 3-Phenyl-1-tosyl-1H-pyrazol-5-amine

This protocol provides a method for the gram-scale synthesis of a representative 1-tosyl-3-aryl-1H-pyrazol-5-amine.

Materials:

  • Benzoylacetonitrile (1.0 equiv.)

  • p-Toluenesulfonylhydrazide (Tosylhydrazine, 1.1 equiv.)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Reactor Setup: To a clean and dry jacketed glass reactor, charge benzoylacetonitrile (e.g., 100 g, 0.69 mol) and ethanol (500 mL).

  • Reagent Addition: Begin stirring the mixture and add p-toluenesulfonylhydrazide (e.g., 142 g, 0.76 mol) in one portion.

  • Catalyst Addition: Add glacial acetic acid (50 mL) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool to 0-5 °C for at least 1 hour to induce crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data and Optimization
ParameterConditionExpected YieldPurity (by HPLC)Notes
Solvent Ethanol85-95%>98%Provides good solubility for reactants and allows for product crystallization upon cooling.
Catalyst Acetic AcidHighHighA catalytic amount is sufficient; excess can be used as a co-solvent if needed.
Temperature Reflux (~80-85°C)OptimalHighEnsures a reasonable reaction rate without significant byproduct formation.
Reaction Time 4-6 hoursHighHighMonitor by TLC/LC-MS to ensure complete conversion of the limiting reagent.

Strategy B: Post-cyclization N-Tosylation of a 3-Aryl-1H-pyrazol-5-amine

This two-step approach involves the initial synthesis of a 3-aryl-1H-pyrazol-5-amine, followed by selective N-tosylation. This method is particularly useful when a variety of N1-sulfonyl derivatives are desired from a common intermediate.

Scientific Rationale

The synthesis of the 3-aryl-1H-pyrazol-5-amine intermediate follows the same well-established condensation of a β-ketonitrile with hydrazine hydrate.[3] The subsequent N-tosylation is a standard procedure, typically carried out by reacting the aminopyrazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and solvent is critical for achieving high regioselectivity for N1-sulfonylation over N-acylation of the 5-amino group. Pyridine is often used as both the base and solvent, as it effectively scavenges the HCl byproduct and catalyzes the reaction.

Detailed Experimental Protocol: Two-Step Synthesis of 3-Phenyl-1-tosyl-1H-pyrazol-5-amine

Part 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine

  • Reactor Setup: Charge a jacketed glass reactor with benzoylacetonitrile (1.0 equiv.) and ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equiv.) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux for 2-3 hours.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by recrystallization from ethanol/water.

Part 2: N-Tosylation of 3-Phenyl-1H-pyrazol-5-amine

  • Reactor Setup: To a clean and dry reactor, add the crude or purified 3-phenyl-1H-pyrazol-5-amine (1.0 equiv.) and pyridine (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (1.05 equiv.) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by slowly adding the mixture to a stirred vessel of ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield the pure 1-tosyl-3-phenyl-1H-pyrazol-5-amine.

Process Safety and Optimization for Scalable Synthesis

When scaling up the synthesis of 1-tosyl-1H-pyrazol-5-amine derivatives, several factors must be considered to ensure safety, efficiency, and reproducibility.

Safety Considerations:

  • Tosylhydrazine: Tosylhydrazine is a solid that can be harmful if swallowed or inhaled. It is important to handle it in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Hydrazine Hydrate (for Strategy B): Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with extreme care in a closed system or with appropriate engineering controls.

  • Exothermic Reactions: The initial condensation reactions can be exothermic. For large-scale synthesis, controlled addition of reagents and efficient heat management using a jacketed reactor are crucial to prevent thermal runaways.

  • Solvent Handling: Ethanol and pyridine are flammable liquids. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.

G cluster_0 Safety & Optimization cluster_1 Key Considerations Safety Safety Assessment Reagent_Safety Reagent Handling (Tosylhydrazine, Hydrazine) Safety->Reagent_Safety Thermal_Safety Thermal Management (Exotherms) Safety->Thermal_Safety Solvent_Safety Solvent Flammability Safety->Solvent_Safety Optimization Process Optimization Yield_Opt Yield & Purity Maximization Optimization->Yield_Opt Cycle_Time Cycle Time Reduction Optimization->Cycle_Time Purification_Opt Scalable Purification Optimization->Purification_Opt

Figure 3: Interrelation of safety and optimization parameters.

Scale-up and Optimization Insights:

  • Purification: While laboratory-scale purification often relies on column chromatography, for large-scale production, recrystallization is the preferred method due to its cost-effectiveness and efficiency. A thorough solvent screen should be performed to identify an optimal recrystallization solvent system.

  • Telescoping: For Strategy B, it may be possible to "telescope" the two steps, where the crude 3-aryl-1H-pyrazol-5-amine from the first step is used directly in the N-tosylation reaction without isolation. This can significantly reduce cycle time and solvent usage.

  • Process Analytical Technology (PAT): For industrial-scale synthesis, implementing PAT tools such as in-situ IR or Raman spectroscopy can allow for real-time monitoring of reaction progress, ensuring optimal reaction times and consistent product quality.

Conclusion

The two strategies presented in this guide provide reliable and scalable pathways for the synthesis of 1-tosyl-1H-pyrazol-5-amine derivatives. The direct cyclization with tosylhydrazine (Strategy A) offers a more convergent and atom-economical route, while the post-cyclization N-tosylation (Strategy B) provides greater modularity for library synthesis. By understanding the underlying chemical principles and adhering to the safety and optimization guidelines provided, researchers can confidently and efficiently produce these valuable building blocks for their drug discovery and development programs.

References

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. 2021. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. 2019. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2008. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 2011. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. 2023. [Link]

  • N-Sulfonylation of azoles with sulfonyl hydrazides enabled by electrocatalysis. Green Chemistry. 2022. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. 2011. [Link]

  • Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. RTI International. 2019. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. Heterocycles. 2020. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. 2023. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. 2011. [Link]

Sources

Application Note & Protocols: The Catalytic Utility of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine as a Precursor for Advanced Cross-Coupling Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine precursors.

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, largely due to its unique electronic properties and versatile coordination chemistry.[1] As ligands, pyrazoles are adept at stabilizing transition metal centers, thereby enhancing catalytic activity and selectivity in a multitude of organic transformations.[2] This guide focuses on a specific, highly functionalized precursor, 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine, and delineates its pathway from synthesis to application as a robust ligand for palladium-catalyzed cross-coupling reactions. We provide detailed, field-tested protocols for the synthesis of the precursor, its activation into a catalytically relevant ligand, and its application in the Suzuki-Miyaura coupling, a foundational C-C bond-forming reaction in modern organic synthesis.

Introduction: Why Pyrazole-Based Ligands?

The efficacy of a transition metal catalyst is profoundly influenced by its ligand sphere. Pyrazole-based ligands offer a compelling combination of features:

  • Tunable Steric and Electronic Properties: The pyrazole ring can be substituted at multiple positions, allowing for fine-tuning of the steric bulk and electronic environment around the metal center. The ortho-tolyl group in our target precursor, for example, introduces significant steric hindrance that can promote the reductive elimination step in cross-coupling cycles.

  • Strong σ-Donation: The nitrogen atoms of the pyrazole ring are excellent σ-donors, which helps to stabilize the metal center, particularly in its lower oxidation states.[2]

  • Amphiprotic Nature: The N-H proton of an unprotected pyrazole is acidic and can be deprotonated, allowing the pyrazole to act as an anionic 'pyrazolato' ligand, which can further modulate the catalyst's reactivity.[3]

The precursor, 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine, is designed with these principles in mind. The tosyl group serves as a robust protecting group for the N1 position, which can be strategically removed to unmask the active ligand. The 5-amine group provides an additional coordination site, enabling the formation of a bidentate chelate that enhances catalyst stability.

Synthesis of the Precursor: A Step-by-Step Workflow

The synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine can be achieved through a multi-step sequence involving a Suzuki-Miyaura coupling to install the aryl group, followed by reduction of a nitro group. This approach provides excellent control over the substitution pattern.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Tosylation cluster_2 Step 3: Selective Reduction A 4-Bromo-3,5-dinitro-1H-pyrazole E 4-(o-Tolyl)-3,5-dinitro-1H-pyrazole A->E Toluene/H₂O, 90 °C B o-Tolylboronic acid B->E Toluene/H₂O, 90 °C C Pd Catalyst (e.g., XPhos Pd G2) C->E Toluene/H₂O, 90 °C D Base (e.g., K₂CO₃) D->E Toluene/H₂O, 90 °C H 4-(o-Tolyl)-3,5-dinitro-1-tosyl-1H-pyrazole E->H DCM, 0 °C to RT F Tosyl Chloride (TsCl) F->H G Base (e.g., Pyridine) G->H J 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine (Final Precursor) H->J Ethanol/H₂O, Reflux I Reducing Agent (e.g., Fe/NH₄Cl) I->J

Caption: Synthetic workflow for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

This protocol is adapted from methodologies for Suzuki-Miyaura coupling on pyrazole scaffolds.

  • Materials:

    • 4-Bromo-3,5-dinitro-1H-pyrazole (1.0 equiv)

    • o-Tolylboronic acid (1.2 equiv)

    • XPhos Pd G2 precatalyst (0.02 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Toluene and Water (10:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-bromo-3,5-dinitro-1H-pyrazole, o-tolylboronic acid, XPhos Pd G2, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

This two-step protocol involves the tosylation of the dinitro intermediate, followed by a chemoselective reduction of one nitro group.

  • Materials:

    • 4-(o-Tolyl)-3,5-dinitro-1H-pyrazole (from Protocol 1) (1.0 equiv)

    • Tosyl chloride (1.1 equiv)

    • Pyridine (as base and solvent)

    • Iron powder (Fe) (5.0 equiv)

    • Ammonium chloride (NH₄Cl) (5.0 equiv)

    • Ethanol and Water

  • Procedure (Tosylation):

    • Dissolve the dinitropyrazole in pyridine and cool the solution to 0 °C in an ice bath.

    • Add tosyl chloride portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by slowly adding cold water. Extract the product with dichloromethane (DCM).

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylated intermediate, which can often be used directly in the next step.

  • Procedure (Reduction):

    • Suspend the crude 4-(o-tolyl)-3,5-dinitro-1-tosyl-1H-pyrazole in a mixture of ethanol and water (4:1 v/v).

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing with ethanol.

    • Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer, concentrate, and purify by flash chromatography to afford the final precursor, 4-(o-tolyl)-1-tosyl-1H-pyrazol-5-amine.

From Precursor to Active Catalyst: Ligand Activation

The synthesized molecule is a pre-ligand. To become catalytically active, it must coordinate to a metal center. This typically involves two steps:

  • Deprotection: The N-tosyl group must be removed to free the N1 position for coordination.

  • Complexation: The deprotected ligand is then mixed with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) to form the active catalyst, often in situ.

  • Materials:

    • 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine precursor (0.022 equiv relative to substrate)

    • Strong base for detosylation (e.g., Sodium tert-butoxide, NaOtBu) (0.022 equiv)

    • Palladium source (e.g., Pd₂(dba)₃) (0.01 equiv)

    • Solvent (e.g., Dioxane or Toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the pyrazole precursor and the palladium source to a dry Schlenk tube.

    • Add the anhydrous solvent, followed by the base.

    • Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 15-30 minutes. The formation of a colored, homogeneous solution often indicates catalyst formation.

    • This pre-formed catalyst solution is then cooled and used directly in the cross-coupling reaction. The rationale for this pre-activation step is to ensure complete ligand deprotection and complexation before the substrates are introduced, leading to more reproducible results.

Catalytic Application: Suzuki-Miyaura Cross-Coupling

The activated pyrazole-palladium complex is an excellent catalyst for the Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound.

G Pd0 L₂Pd(0) Oxa L₂Pd(II)(Ar)X Pd0->Oxa Oxidative Addition (Ar-X) Trans L₂Pd(II)(Ar)R Oxa->Trans Transmetalation (R-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination Red Ar-R Trans->Red

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)

    • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

    • Base (e.g., K₃PO₄) (2.0 equiv)

    • Pre-formed catalyst solution from Protocol 3 (containing 1 mol% Pd)

    • Solvent (e.g., 1,4-Dioxane)

  • Procedure:

    • To a Schlenk tube containing the aryl bromide, arylboronic acid, and K₃PO₄, add the pre-formed catalyst solution via syringe under an inert atmosphere.

    • Seal the tube and heat the reaction mixture to 100 °C for 4-12 hours.

    • Monitor the reaction by GC-MS or TLC.

    • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

    • Concentrate the filtrate and purify the product by flash chromatography or recrystallization.

The following table illustrates the expected performance of the catalyst system with various substrates, based on literature precedents for similar pyrazole-ligated palladium catalysts.

EntryAryl HalideBoronic AcidYield (%)
14-BromoanisolePhenylboronic acid95
21-Bromo-4-nitrobenzenePhenylboronic acid92
32-BromotoluenePhenylboronic acid88
44-Bromoanisole4-Formylphenylboronic acid90
54-ChlorotoluenePhenylboronic acid75

Note: Yields are hypothetical and serve as a guide. The sterically demanding nature of the ligand is expected to perform well with ortho-substituted substrates (Entry 3) and tolerate functional groups (Entry 4). The higher activity may also enable the use of more challenging aryl chlorides (Entry 5).

Conclusion

The 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine precursor is a strategically designed molecule that provides access to a highly effective class of bidentate N,N-ligands for catalysis. The synthetic route is robust and allows for the generation of a ligand with significant steric bulk positioned to facilitate challenging cross-coupling reactions. The detailed protocols provided herein serve as a comprehensive guide for researchers to synthesize, activate, and apply this catalytic system, paving the way for its use in complex molecule synthesis in pharmaceutical and materials science research.

References

  • Wang, T.-F., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances. Available at: [Link][4]

  • Al-Majid, A. M. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link][2]

  • Jana, S., et al. (2023). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. Available at: [Link][5]

  • Bayram, H., et al. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. Available at: [Link][1]

  • Okeya, S., et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Inorganics. Available at: [Link][3]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link][6]

  • Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Journal of Organic Chemistry. Available at: [Link][7]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link][8]

  • Serebryanskaya, T. V., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zare, F., et al. (2020). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link][9]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link][10]

  • Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link][11]

  • Al-Otaibi, J. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link][12]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link][13]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine, a substituted 5-aminopyrazole derivative of interest in medicinal chemistry and drug discovery. The protocol herein details a rapid, efficient, and high-yield approach utilizing microwave irradiation to accelerate the reaction between o-tolylacetonitrile and tosylhydrazine. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, mechanistic insights, and practical, field-proven advice.

Introduction: The Significance of 5-Aminopyrazoles

The 5-aminopyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These heterocycles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological targets. The title compound, 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine, incorporates a tolyl group at the C4 position, which can influence steric and electronic properties, and a tosyl group at the N1 position, which can modulate the molecule's reactivity and solubility.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods.[3][4][5][6] The use of microwave irradiation for the synthesis of heterocyclic compounds like pyrazoles is particularly advantageous, enabling rapid access to diverse molecular scaffolds for biological screening.[7][8]

This application note details a robust and reproducible protocol for the synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine, leveraging the benefits of microwave technology.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-catalyzed condensation and cyclization of o-tolylacetonitrile with tosylhydrazine under microwave irradiation.

Reaction Scheme:

Plausible Reaction Mechanism:

The reaction is proposed to proceed through a base-catalyzed self-condensation of o-tolylacetonitrile to form a dimer, which then undergoes cyclization with tosylhydrazine.

  • Deprotonation: A base abstracts a proton from the α-carbon of o-tolylacetonitrile, forming a carbanion.

  • Nucleophilic Attack: The carbanion attacks the nitrile carbon of a second molecule of o-tolylacetonitrile.

  • Intermediate Formation: A dimeric intermediate is formed.

  • Cyclization with Tosylhydrazine: Tosylhydrazine adds to one of the nitrile groups, initiating the cyclization process.

  • Ring Closure and Aromatization: Intramolecular cyclization followed by elimination of ammonia and subsequent tautomerization leads to the formation of the aromatic 5-aminopyrazole ring.

Experimental Protocol

3.1. Materials and Equipment

Reagent/EquipmentGrade/SpecificationSupplier
o-Tolylacetonitrile≥98%Commercially Available
Tosylhydrazine≥97%Commercially Available
Sodium Ethoxide (NaOEt)≥95%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Microwave SynthesizerDedicated laboratory microwave reactore.g., CEM Discover, Biotage Initiator
GlasswareStandard laboratory glassware, oven-dried
Magnetic Stirrer with Hotplate
Rotary Evaporator
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254
Column Chromatography SuppliesSilica gel (230-400 mesh)

3.2. Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Tosylhydrazine can be harmful if swallowed or inhaled. Handle with care.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Microwave synthesizers operate at high temperatures and pressures. Follow the manufacturer's safety guidelines.

3.3. Step-by-Step Synthesis Protocol

  • Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add o-tolylacetonitrile (1.0 mmol, 131.2 mg).

    • Add tosylhydrazine (1.1 mmol, 204.9 mg).

    • Add anhydrous ethanol (4 mL).

    • Carefully add sodium ethoxide (1.5 mmol, 102.1 mg).

  • Microwave Irradiation:

    • Seal the vial with a septum cap.

    • Place the vial in the microwave synthesizer.

    • Irradiate the reaction mixture at 120 °C for 20 minutes with stirring. The pressure should be monitored and kept within the safe operating limits of the instrument.

  • Reaction Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes).

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine as a solid.

Characterization Data (Hypothetical)

ParameterExpected Value
Appearance White to off-white solid
Yield 75-85%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.85 (d, J = 8.4 Hz, 2H), 7.30-7.15 (m, 6H), 7.05 (s, 1H), 4.50 (br s, 2H, NH₂), 2.40 (s, 3H), 2.25 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 145.0, 142.5, 138.0, 136.5, 135.0, 130.5, 130.0, 129.5, 128.0, 126.0, 115.0, 21.5, 19.5
HRMS (ESI) Calculated for C₁₇H₁₈N₃O₂S⁺ [M+H]⁺: 344.1114; Found: 344.1116

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis reagents 1. Add Reagents: - o-Tolylacetonitrile - Tosylhydrazine - NaOEt - Anhydrous EtOH microwave 2. Microwave Irradiation: - 120 °C - 20 minutes reagents->microwave quench 3. Quench with aq. NH4Cl microwave->quench extract 4. Extract with EtOAc quench->extract dry 5. Dry and Concentrate extract->dry chromatography 6. Column Chromatography dry->chromatography characterization 7. Characterization (NMR, HRMS) chromatography->characterization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

Case ID: PYR-TOS-042 Subject: Optimization of Reaction Yield & Regioselectivity Target Molecule: 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine Primary Precursors: 2-(o-Tolyl)acetonitrile, Ethyl Formate,


-Toluenesulfonyl hydrazide.[1]

Executive Summary

The synthesis of 4-aryl-5-aminopyrazoles is notoriously sensitive to steric effects.[2] In your specific case, the ortho-methyl group on the tolyl ring introduces significant steric strain, twisting the aryl ring out of planarity with the pyrazole core. This often results in stalled intermediates (uncyclized hydrazones) or low yields due to competitive hydrolysis.

This guide outlines the "Golden Route" (via


-formyl nitrile enolates) and provides a troubleshooting matrix to address the specific challenges of the ortho-tolyl substituent.

Part 1: The "Golden Route" Protocol

Standardized methodology for maximum conversion.

Phase A: Enolate Formation (The "Formylation")

Objective: Create the reactive 3-hydroxy-2-(o-tolyl)acrylonitrile intermediate.

  • Reagents: 2-(o-Tolyl)acetonitrile (1.0 eq), Ethyl Formate (1.5 eq), Sodium Ethoxide (NaOEt) (1.2 eq).[1]

  • Solvent: Anhydrous Toluene or THF (0.5 M).

  • Procedure:

    • Suspend NaOEt in anhydrous solvent at 0°C.

    • Add Ethyl Formate dropwise.

    • Add 2-(o-Tolyl)acetonitrile dropwise over 30 mins. Crucial: Keep temp < 5°C to prevent self-condensation of the nitrile.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: The mixture should form a thick suspension (the sodium enolate salt).

    • Isolation: Do not quench with water. Evaporate solvent to dryness or filter the solid salt under inert atmosphere. Using the crude salt directly prevents hydrolysis of the formyl group.

Phase B: Cyclization with Tosylhydrazine

Objective: Regioselective ring closure to the 1-tosyl-5-amine.

  • Reagents: Crude Enolate Salt (from Phase A),

    
    -Toluenesulfonyl hydrazide (1.1 eq).
    
  • Solvent: Ethanol (Abs.) or Glacial Acetic Acid (see Troubleshooting).[1]

  • Procedure:

    • Dissolve the crude enolate in Ethanol.

    • Add Tosylhydrazine in one portion.

    • Acidification: If using Ethanol, add Acetic Acid (2.0 eq) to buffer the pH to ~4–5.[1] Why? Basic conditions favor the formation of 3-aminopyrazoles or decomposition; slightly acidic conditions accelerate the hydrazone formation.

    • Reflux: Heat to reflux for 6–12 hours. Note: The o-tolyl group slows kinetics; standard 2-hour refluxes are insufficient.

    • Workup: Cool to RT. The product often precipitates. If not, concentrate to 1/3 volume and add cold water. Filter and wash with cold EtOH.

Part 2: Troubleshooting Dashboard

Issue 1: Low Yield (< 30%) with Unreacted Starting Material

Diagnosis: The ortho-methyl group is blocking the nucleophilic attack of the hydrazine or preventing the final ring closure. Solution:

  • Switch Solvent: Move from Ethanol to n-Butanol . The higher boiling point (117°C vs 78°C) provides the thermal energy required to overcome the rotational barrier of the o-tolyl group.

  • Microwave Irradiation: Run the cyclization phase in a sealed microwave vial at 120°C for 20 minutes. This drastically improves conversion for sterically hindered pyrazoles.

Issue 2: "Gooey" Product / Oiling Out

Diagnosis: Presence of the uncyclized hydrazone intermediate or oligomers. Solution:

  • The "Dean-Stark" Fix: The cyclization releases water. In reversible equilibrium, water inhibits ring closure. Use Toluene as the solvent with a catalytic amount of

    
    -TsOH and a Dean-Stark trap to physically remove water, driving the reaction to completion.
    
Issue 3: Loss of Tosyl Group (Desulfonylation)

Diagnosis: The N-S bond is labile under basic conditions or high heat. You isolate 4-(o-tolyl)-1H-pyrazol-5-amine instead of the 1-tosyl derivative. Solution:

  • Check pH: Ensure the reaction remains slightly acidic (pH 4-5). Avoid strong bases during workup.

  • Temperature Control: If using high-boiling solvents, do not exceed 130°C.

  • Alternative Route: Synthesize the free 1H-pyrazole first (using hydrazine hydrate), then react with Tosyl Chloride (TsCl) in Pyridine/DCM.[1] This is often higher yielding for sensitive substrates.

Issue 4: Regioisomer Contamination

Diagnosis: Formation of 3-amino-1-tosyl-4-(o-tolyl)pyrazole instead of the 5-amino isomer. Analysis:

Condition Favored Isomer Mechanism Note
Basic (NaOEt) 3-Amino Initial attack on Nitrile (rare for TsNHNH2)

| Acidic/Neutral | 5-Amino | Initial attack on Formyl C (Desired) |[1]

Solution: Ensure the enolate from Phase A is neutralized (e.g., with AcOH) before or during the addition of Tosylhydrazine. The hydrazine


 must attack the formyl carbon first.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical regioselective step. The electron-withdrawing nature of the Tosyl group ensures the terminal


 is the nucleophile, attacking the most electrophilic carbon (C3 - Formyl) first.

PyrazoleSynthesis Start 2-(o-Tolyl)-3-hydroxy acrylonitrile (Enol) Step1 Step 1: Nucleophilic Attack (Terminal NH2 attacks C3) Start->Step1 Electrophilic C3 WrongPath Side Reaction: Attack on CN first Start->WrongPath Basic pH TsHyd Tosylhydrazine (Ts-NH-NH2) TsHyd->Step1 Intermed Hydrazone Intermediate (Acyclic) Step1->Intermed - H2O Step2 Step 2: Cyclization (Ts-NH attacks CN) Intermed->Step2 Intramolecular Product 4-(o-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Step2->Product Tautomerization

Caption: Reaction pathway favoring the 5-amino regiochemistry via initial attack on the formyl carbon (C3).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use 2-(o-tolyl)-3-ethoxyacrylonitrile instead of the hydroxy enolate? A: Yes, and it is often cleaner. You can alkylate the enolate with Ethyl Iodide to isolate the ethoxy ether. This stable intermediate can be purified before reacting with tosylhydrazine, removing impurities that cause "tarring."

Q: Why is my product pink/red? A: This indicates oxidation of the amine or trace diazonium formation. Recrystallize immediately from Ethanol/Water (9:1). Store the final product under Argon in the dark.

Q: The o-tolyl group is too hindered; the reaction won't finish. What now? A: Add a Lewis Acid catalyst.[3] Scandium Triflate Sc(OTf)


 (5 mol%)  or simply 

can activate the nitrile group for the cyclization step without requiring harsh temperatures that degrade the tosyl group.

Q: Can I use microwave synthesis? A: Highly recommended. Use Ethanol as solvent, 120°C, 15-20 minutes. The rapid heating profile helps overcome the steric clash of the ortho-methyl group during the ring-closing transition state.

References

  • General Synthesis of 5-Aminopyrazoles: Aggarwal, R., et al. (2018).[1] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008).[1] Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. The Journal of Organic Chemistry. [Link]

  • Tosylhydrazine Reactivity & Shapiro Mechanisms: López, F., et al. (2015).[1] On the mechanism of the Shapiro reaction: understanding the regioselectivity. Royal Society of Chemistry Advances. [Link]

  • Steric Effects in Heterocycle Synthesis: El-Sawy, E. R., et al. (2021).[1] Synthesis and biological activity of some new 4-aryl-5-aminopyrazoles. Molecular Diversity. [Link]

Sources

Purification methods for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Workflows for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine . This highly functionalized pyrazole intermediate presents unique steric and electronic challenges, primarily due to the lability of the N1-tosyl group and the hydrogen-bonding capacity of the C5-amine.

Below, you will find field-proven troubleshooting guides, quantitative metrics, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Troubleshooting & FAQs

Q1: During purification, I am losing the N-tosyl group. Why is this happening and how can I prevent it? A1: The N-tosyl group on the pyrazole ring is highly susceptible to nucleophilic cleavage (detosylation), especially under basic conditions or prolonged heating in protic solvents.

  • Causality: The electron-withdrawing nature of the pyrazole core makes the S-N bond highly polarized. Furthermore, the bulky o-tolyl group at C4 creates significant steric strain, lowering the activation energy required for the tosyl group to act as a leaving group when attacked by nucleophiles (like water or alcohols)[1].

  • Solution: Strictly avoid using strongly basic modifiers (such as triethylamine or ammonium hydroxide) in your chromatography eluents. If you are recrystallizing the compound, minimize the time the compound spends in boiling solvent. Rapid dissolution followed by immediate cooling is critical to preserving the N-tosyl bond.

Q2: My compound streaks severely on normal-phase silica gel, leading to poor recovery. How do I improve band resolution? A2: Streaking is caused by the interaction of the free C5-amine (-NH


) with the acidic silanol groups on the silica stationary phase.
  • Causality: Continuous hydrogen bonding and reversible protonation of the amine lead to a dynamic partition equilibrium, which drags the compound band across the column.

  • Solution: Switch to a slightly more polar, non-protic solvent system like Petroleum Ether/Ethyl Acetate (PE/EtOAc)[2] or Dichloromethane/Ethanol (DCM/EtOH)[3]. These solvent systems competitively bind to the active silanol sites without stripping the tosyl group.

Q3: How can I effectively separate the 5-amino regioisomer from the 3-amino regioisomer? A3: Regioisomers often co-elute in standard isocratic systems due to their nearly identical dipole moments.

  • Causality: While their overall polarity is similar, the 5-amino group is heavily sterically shielded by the adjacent N1-tosyl group and the C4-o-tolyl group. In contrast, the 3-amino group is more exposed and interacts more strongly with the stationary phase.

  • Solution: Utilize a shallow gradient elution strategy. Start with a highly non-polar ratio (e.g., PE:EtOAc 10:1) and slowly increase the polarity to 1:1. The sterically hindered 5-amino isomer will typically elute faster than the 3-amino isomer due to its reduced capacity to form hydrogen bonds with the silica[4].

Q4: What is the most reliable method for scaling up the purification of this compound? A4: For multi-gram scale purification, recrystallization is highly preferred over column chromatography due to superior solvent economy and time efficiency.

  • Causality: 1-Tosyl-1H-pyrazol-5-amines exhibit a steep temperature-dependent solubility curve in aliphatic alcohols, making them ideal candidates for thermal recrystallization[5].

  • Solution: Recrystallization from hot absolute ethanol is the industry standard. The crude solid is dissolved in a minimum volume of boiling ethanol and allowed to cool slowly to room temperature to form highly pure crystalline needles[3].

Quantitative Purification Metrics

To assist in selecting the appropriate purification strategy, refer to the comparative data below based on standard laboratory workflows for tosylated aminopyrazoles.

Purification MethodOptimal Solvent SystemTypical Yield RecoveryExpected PurityBest Application
Flash Chromatography PE / EtOAc (Gradient 5:1 to 1:1)75% – 85%> 98%Complex crude mixtures; Regioisomer separation.
Flash Chromatography DCM / EtOH (95:5)70% – 80%> 95%Removing highly polar baseline impurities.
Recrystallization Absolute Ethanol (100%)85% – 95%> 99%Gram-scale processing; High-purity crystalline isolation.

Validated Experimental Protocols

Protocol A: Self-Validating Flash Chromatography (PE/EtOAc)

Use this protocol when the crude mixture contains significant regioisomers or unreacted starting materials.

  • Column Preparation: Pack a glass column with 200-300 mesh silica gel using Petroleum Ether (PE). Ensure the column bed is perfectly level to prevent band distortion.

  • Sample Loading: Dissolve the crude 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine in a minimum volume of Dichloromethane (DCM). If the crude is highly viscous, dry-load it onto a small amount of silica gel, evaporate the DCM, and apply the dry powder to the top of the column.

  • Gradient Elution: Begin elution with PE/EtOAc at a 10:1 ratio. Monitor the eluent using TLC (UV active at 254 nm). Gradually increase the gradient to 5:1, and finally to 1:1 to push the product off the column[2].

  • Self-Validation (2D-TLC): To ensure the compound has not degraded on the column, perform 2D-TLC on the collected fractions. Spot the fraction, run it in the primary solvent system, rotate the plate 90 degrees, and run it again. A single spot exactly on the diagonal confirms that the N-tosyl group is stable and intact.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Crucial: Keep the water bath temperature below 40 °C. Elevated temperatures in the presence of trace silica can trigger premature detosylation.

Protocol B: High-Yield Recrystallization (Ethanol)

Use this protocol for gram-scale purification of material that is already >80% pure.

  • Suspension: Place the crude solid in a round-bottom flask and add absolute ethanol (approximately 5–10 mL per gram of crude)[1].

  • Thermal Dissolution: Heat the suspension gently to reflux (78 °C) with stirring until the solid completely dissolves. Crucial: Do not maintain reflux for more than 15 minutes to avoid thermal cleavage of the tosyl group.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Slow cooling promotes the exclusion of impurities from the growing crystal lattice.

  • Cold Harvesting: Once crystallization is complete at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize yield[3].

  • Filtration & Drying: Filter the crystals under vacuum using a Büchner funnel, wash the filter cake with 1–2 mL of ice-cold ethanol, and dry in a vacuum desiccator overnight[5].

Purification Decision Matrix

Use the following logical workflow to determine the optimal purification path for your specific crude batch.

PurificationWorkflow A Crude 4-(o-Tolyl)-1-tosyl- 1H-pyrazol-5-amine B TLC Analysis (PE:EtOAc) A->B C High Regioisomer Contamination? B->C D Flash Chromatography (Silica, PE/EtOAc) C->D  Yes   E Direct Recrystallization (Hot Ethanol) C->E  No   F Check Purity (HPLC/NMR) D->F E->F G Pure Compound F->G

Decision matrix for the purification of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

References

  • Sulfenylation of Arenes with Ethyl Arylsulfinates in Water Source: ACS Omega, ACS Publications (2020). URL:[Link][2]

  • A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents Source: Taylor & Francis (2014). URL:[Link][1]

  • Synthesis of a series of 3-aryl-1H-pyrazol-5-amines from benzoylacetonitrile under microwave irradiation Source: Heterocyclic Letters (2023). URL:[Link][5]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines Source: Beilstein Archives (2021). URL:[Link][3]

Sources

Solving solubility issues with 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility Challenge

Welcome to the technical support hub for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine .

Researchers frequently encounter precipitation issues with this compound due to the synergistic hydrophobicity of the 1-tosyl (p-toluenesulfonyl) and 4-(o-tolyl) groups. While the 5-amine suggests potential basicity, the electron-withdrawing nature of the N1-tosyl group significantly lowers the pKa of the amine, rendering it less likely to protonate (and solubilize) at physiological pH.

This guide provides validated protocols to solubilize this compound for stock preparation, cellular assays, and chemical synthesis without compromising its structural integrity.

Module 1: Chemical & Physical Profile

Understanding why the compound precipitates is the first step to preventing it.

PropertyCharacteristicImpact on Solubility
Lipophilicity (cLogP) High (~3.5 - 4.2 estimated)The Tosyl and o-Tolyl groups create a "grease ball" effect, driving the molecule to aggregate in aqueous media to minimize entropy penalties.
H-Bond Potential LowThe N1 position is blocked by Tosyl. The C5-amine is a weak donor/acceptor.
Crystal Lattice High EnergyStrong

-

stacking between the tolyl and tosyl aromatic rings creates a stable crystal lattice ("Brick Dust") that resists dissolution.
Stability Warning N-Sulfonyl Labile Critical: The N1-Tosyl bond is susceptible to hydrolysis in strong alkali (

) or nucleophilic attack (e.g., thiols like DTT/BME in high concentrations).

Module 2: Stock Solution Preparation

Issue: Users report "undissolved flakes" even in organic solvents. Root Cause: Kinetic solubility barrier due to high lattice energy.

Validated Protocol: The "Warm Start" Method

Do not rely on vortexing alone. This compound requires thermal energy to break the crystal lattice.

  • Primary Solvent: 100% Dimethyl Sulfoxide (DMSO).

    • Note: Avoid Ethanol/Methanol for stock concentrations >10 mM; the compound may recrystallize upon storage at -20°C.

  • Target Concentration: 10 mM (Standard) or 20 mM (Max recommended).

  • Step-by-Step:

    • Add DMSO to the glass vial containing the solid.

    • Sonicate in a water bath for 10 minutes at ambient temperature.

    • Visual Check: If turbidity persists, warm the solution to 37°C - 40°C for 5 minutes.

    • Why? The heat provides the activation energy to break the lattice; DMSO prevents re-aggregation upon cooling.

Module 3: Assay Dilution Strategy (Preventing "Crash Out")

Issue: Compound precipitates immediately upon addition to cell culture media or assay buffer (PBS). Root Cause: "Solvent Shock." Adding a high-concentration DMSO stock directly to water causes rapid local precipitation before mixing can occur.

The "Intermediate Dilution" Workflow

Never pipette 100% DMSO stock directly into aqueous buffer. Use an intermediate solvent step.

SolubilityWorkflow Start Solid Compound 4-(o-Tolyl)-1-tosyl... Stock Master Stock (100% DMSO, 10mM) Start->Stock Sonicate + Warm (40°C) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Precip PRECIPITATION RISK (Avoid Direct Transfer) Stock->Precip Direct Addition to Aqueous Final Final Assay Well (1% DMSO, <100µM) Inter->Final 1:10 Dilution (Equilibrium) Precip->Final Inconsistent Data

Figure 1: Step-wise dilution strategy to mitigate solvent shock precipitation. Direct transfer from 100% DMSO to aqueous buffer is the leading cause of experimental variability.

Protocol:
  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into a solution of PBS + 0.05% Tween-20 (or your assay buffer). This creates a 1 mM solution at 10% DMSO.

    • The surfactant (Tween-20) is critical here to stabilize the transition.

  • Final Transfer: Pipette from the Intermediate solution into your final assay well.

    • Final DMSO concentration: 1% (tolerable for most assays).

    • Final Compound concentration: 100 µM (Max).

Module 4: Troubleshooting & FAQs

Q1: I see a fine precipitate in my cell culture media after 24 hours.

Diagnosis: The compound has low thermodynamic solubility in water. Over time, it is crystallizing out of the supersaturated solution. Solution:

  • Reduce Concentration: Your assay maximum might be limited to 10-30 µM.

  • Carrier Protein: Ensure your media contains FBS (Fetal Bovine Serum) or BSA. Albumin acts as a "sink," binding the hydrophobic tosyl/tolyl groups and keeping the compound in solution/suspension.

  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    at 2-5 equivalents. The hydrophobic cavity of the cyclodextrin encapsulates the tolyl/tosyl groups, shielding them from water.
Q2: Can I use acid to protonate the amine and dissolve it?

Diagnosis: Dangerous approach. Technical Insight: While the 5-amine looks basic, the N1-tosyl group pulls electron density away from the pyrazole ring.

  • Risk: Strong acids (pH < 2) or heating in acid may cause detosylation (cleavage of the sulfonamide bond), yielding the N-unsubstituted pyrazole.

  • Recommendation: Stick to neutral pH with cosolvents (DMSO) or surfactants. Do not use HCl to solubilize.

Q3: The compound looks yellow in solution. Is it degrading?

Diagnosis: Likely benign. Explanation: N-sulfonyl pyrazoles can exhibit solvatochromism. However, if the solution turns deep orange or brown, check for nucleophiles in your buffer.

  • Check: Are you using high concentrations of DTT or Mercaptoethanol? These can attack the tosyl group. If reducing agents are required, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic.

References & Authority

  • NCBI Assay Guidance Manual. Compound Management and Solubility. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

    • Core Reference for DMSO stock management and serial dilution protocols.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

    • Foundational text on lipophilicity and solubility prediction.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Authoritative source on "Brick Dust" compounds and solubilization strategies.

Minimizing byproduct formation in 1-tosyl-5-aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of 1-tosyl-5-aminopyrazoles. It prioritizes mechanistic understanding to troubleshoot regioselectivity and byproduct issues.

Topic: Minimizing Byproduct Formation & Optimizing Regioselectivity Ticket Type: Advanced Troubleshooting & Protocol Optimization Support Tier: Senior Application Scientist

Executive Summary: The "Push-Pull" Challenge

The synthesis of 1-tosyl-5-aminopyrazoles (typically via the condensation of


-ketonitriles with tosylhydrazine) is deceptively simple. The core challenge lies in the tautomeric instability  and regiochemical ambiguity  of the pyrazole ring.

The tosyl group (electron-withdrawing) and the amino group (electron-donating) create a "push-pull" system. This makes the N1-tosyl bond labile and susceptible to:

  • Regioisomerization: Migration of the tosyl group to N2 (forming the thermodynamically stable 1-tosyl-3-aminopyrazole).

  • Detosylation: Hydrolysis under acidic/basic workup.

  • Bis-tosylation: If reacting 5-aminopyrazole with TsCl directly (Method B).

This guide focuses on Method A (Condensation) as it is the most direct route for 1-substituted analogs, though it requires strict kinetic control.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I am isolating the 3-amino isomer (or a mixture) instead of the 5-amino target."

Diagnosis: You are likely operating under thermodynamic control . Technical Explanation: The reaction of a


-ketonitrile with tosylhydrazine proceeds via a hydrazone intermediate. The cyclization can occur via two pathways.[1]
  • Kinetic Path (Desired): Attack of the nucleophilic hydrazine

    
     on the nitrile carbon before equilibration. This locks the tosyl group at N1, adjacent to the carbon derived from the ketone.
    
  • Thermodynamic Path (Undesired): High temperatures or protic solvents allow the pyrazole to tautomerize or the hydrazone to isomerize, leading to the sterically less crowded and thermodynamically more stable 1-tosyl-3-aminopyrazole.

Corrective Action:

  • Lower the Temperature: Switch from refluxing ethanol (

    
    ) to room temperature or 
    
    
    
    .
  • Change Solvent: Switch to an aprotic solvent like Ethanol/Toluene mixtures or pure Acetonitrile . Protic solvents facilitate proton transfer required for tautomerization.

  • Stepwise Protocol: Isolate the hydrazone intermediate first (see Protocol below).

Issue 2: "My product decomposes or turns into a sticky oil during purification."

Diagnosis: Acid-catalyzed hydrolysis or detosylation on silica. Technical Explanation: 1-Tosyl-5-aminopyrazoles are acid-sensitive. The silica gel surface is slightly acidic (


). Prolonged exposure during column chromatography can cleave the N-Ts bond or cause ring opening of the intermediate.

Corrective Action:

  • Pre-treat Silica: Neutralize your silica gel column with

    
     in hexanes before loading.
    
  • Fast Elution: Do not let the compound sit on the column.

  • Recrystallization: Whenever possible, avoid chromatography. These compounds often crystallize well from EtOH/Water or Toluene/Heptane .

Issue 3: "I see a 'dimer' or high molecular weight impurity."

Diagnosis: Azine formation or Bis-tosylation. Technical Explanation:

  • Azines: If the hydrazine is in deficit, one hydrazine molecule can react with two ketone molecules.

  • Bis-tosylation: Rare in the condensation method, but if you are adding TsCl to an aminopyrazole, the exocyclic amine (

    
    ) competes with the ring nitrogen.
    

Corrective Action:

  • Stoichiometry: Ensure a slight excess of tosylhydrazine (

    
     equiv).
    
  • Concentration: Run the reaction more dilute (

    
    ) to favor intramolecular cyclization over intermolecular dimerization.
    

Visualizing the Regioselectivity Pathways

The following diagram illustrates the critical divergence point between the Kinetic (Target) and Thermodynamic (Byproduct) pathways.

Regioselectivity Start β-Ketonitrile + Tosylhydrazine Hydrazone Intermediate Hydrazone (Often isolable) Start->Hydrazone Condensation (-H2O) Cyclization_Kinetic Kinetic Cyclization (Low Temp, Aprotic) Hydrazone->Cyclization_Kinetic Fast Intramolecular Attack Cyclization_Thermo Thermodynamic Equilibration (High Temp, Acid/Base) Hydrazone->Cyclization_Thermo Tautomerization / Isomerization Target TARGET: 1-Tosyl-5-Aminopyrazole (Sterically Congested) Cyclization_Kinetic->Target Byproduct BYPRODUCT: 1-Tosyl-3-Aminopyrazole (Thermodynamically Stable) Cyclization_Thermo->Byproduct Target->Byproduct Heat/Acid (Rearrangement)

Caption: Pathway divergence showing the kinetic instability of the 5-amino isomer and its tendency to rearrange to the 3-amino isomer under thermal stress.

Optimized Experimental Protocol

Method: Stepwise Condensation-Cyclization (The "Safe" Route) Objective: Isolate the hydrazone to prevent thermodynamic equilibration.

Step 1: Hydrazone Formation
  • Reactants: Dissolve

    
    -ketonitrile (
    
    
    
    equiv) in Ethanol (
    
    
    ).
  • Reagent: Add p-Toluenesulfonyl hydrazide (

    
     equiv).
    
  • Catalyst: Add catalytic Acetic Acid (

    
    ). Avoid strong mineral acids.
    
  • Conditions: Stir at Room Temperature for 4–12 hours. Monitor by TLC.[2]

    • Checkpoint: The hydrazone usually precipitates or appears as a new spot.

  • Workup: If solid precipitates, filter and wash with cold EtOH. If soluble, concentrate in vacuo at

    
    . Do not heat. 
    
Step 2: Cyclization
  • Solvent: Redissolve the crude hydrazone in anhydrous Ethanol or Toluene .

  • Base: Add a weak base to trigger cyclization without deprotonating the product. Sodium Acetate (

    
     equiv) or Pyridine  (
    
    
    
    equiv) are preferred over alkoxides.
  • Conditions: Warm to

    
    . Strictly avoid reflux (
    
    
    
    ).
  • Monitoring: Watch for the disappearance of the hydrazone.

  • Purification: Pour into ice water. The 1-tosyl-5-aminopyrazole should precipitate. Filter and recrystallize from EtOH/Water.

Data: Solvent & Temperature Impact on Regioselectivity

Table 1: Impact of reaction conditions on the ratio of 5-amino (Target) vs. 3-amino (Byproduct) isomers.

Solvent SystemTemperatureCatalystIsomer Ratio (5-NH2 : 3-NH2)YieldNotes
Ethanol Reflux (

)
None60 : 4085%Thermodynamic mixture; hard to separate.
Ethanol RT (

)
AcOH (cat.)95 : 5 70%Slower reaction, but high regioselectivity.
Toluene

TsOH (cat.)40 : 6080%Non-polar solvent at heat favors thermodynamic product.
Pyridine

None85 : 1590%Base acts as solvent; good balance of rate/selectivity.

Mechanistic Workflow Diagram

The following Graphviz diagram details the optimized workflow to ensure self-validating checkpoints.

Workflow Input Start: Beta-Ketonitrile + TsNHNH2 Step1 Step 1: Condensation (EtOH, RT, cat. AcOH) Input->Step1 Check1 Checkpoint 1: TLC/NMR for Hydrazone Step1->Check1 Branch_Fail No Reaction? Add 5% more AcOH Check1->Branch_Fail Stalled Step2 Step 2: Cyclization (NaOAc, 50°C) Check1->Step2 Hydrazone Formed Branch_Fail->Step1 Isolate Isolation: Precipitate in Ice Water Step2->Isolate Final Final Product: 1-Tosyl-5-Aminopyrazole Isolate->Final

Caption: Stepwise workflow emphasizing the isolation or confirmation of the hydrazone intermediate to ensure kinetic control.

References

  • Elguero, J., et al. (2002). "Pyrazoles."[1][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II. Elsevier.

    • Context: Authoritative source on pyrazole tautomerism and the differentiation between 3-amino and 5-amino isomers.[9]

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[7]

    • Context: Reviews the reaction of -ketonitriles with hydrazines and specific regioselectivity issues.
  • Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Organic Letters, 10(4), 605-608.

    • Context: Provides conditions for controlling kinetic vs. thermodynamic outcomes in aminopyrazole synthesis.
  • Katritzky, A. R., et al. (2010). "Regioselective Synthesis of 1-Substituted Pyrazoles." Journal of Organic Chemistry, 75(12), 4124–4130.

    • Context: Discusses the steric and electronic factors influencing N1-substitution p

Sources

Optimization of temperature and solvent for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine .

This compound is a sterically congested, electron-deficient pyrazole scaffold, often utilized as an intermediate in the development of kinase inhibitors (e.g., p38 MAPK or GSK-3


 inhibitors). The presence of the ortho-tolyl group at the 4-position introduces significant steric strain, making the cyclization sensitive to thermal conditions and solvent choice.

Part 1: Core Synthesis Directive

The "Golden Path" Protocol For the highest regioselectivity and yield, we recommend the condensation of 2-(o-tolyl)-3-ethoxyacrylonitrile with tosylhydrazide . This route avoids the regiochemical ambiguity often seen with


-ketonitriles by fixing the enol ether geometry.
  • Precursors: 2-(o-Tolyl)-3-ethoxyacrylonitrile (1.0 equiv) +

    
    -Toluenesulfonyl hydrazide (1.1 equiv).
    
  • Optimal Solvent: Ethanol (Anhydrous).

  • Optimal Temperature: Controlled Reflux (

    
    ).
    
  • Catalyst: None required (autocatalytic); mild Acid (AcOH) if initiation is slow.

Reaction Scheme & Mechanism

ReactionPathway Start Precursors: 2-(o-Tolyl)-3-ethoxyacrylonitrile + Tosylhydrazide Inter Intermediate: Hydrazone Formation (Reversible) Start->Inter EtOH, 25°C Cycl Cyclization: Nucleophilic Attack on Nitrile Inter->Cycl Reflux (78°C) - EtOH Prod Target Product: 4-(o-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Cycl->Prod Tautomerization Side Side Product: Detosylated Pyrazole (High Temp Risk) Prod->Side >90°C or Strong Acid (Thermal Detosylation)

Figure 1: Mechanistic pathway for the synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine. Note the thermal risk of detosylation.

Part 2: Optimization Modules (Q&A)

Module 1: Solvent Selection Guide

Q1: Why is Ethanol preferred over higher-boiling solvents like Toluene or DMF? Technical Insight: While the ortho-tolyl group creates steric hindrance that suggests a need for higher energy (temperature), the N-tosyl group is thermally labile.

  • Ethanol (

    
    ):  Provides the perfect balance. It is polar enough to solubilize the tosylhydrazide but protic enough to facilitate proton transfer during the cyclization step.
    
  • Toluene (

    
    ):  The higher boiling point increases the risk of thermal detosylation , yielding the unprotected 4-(o-tolyl)-1H-pyrazol-5-amine.
    
  • DMF/DMSO: High polarity makes isolation difficult. The product often crashes out of cooling ethanol, simplifying purification, whereas DMF requires aqueous workup that can hydrolyze the tosyl group.

Q2: My starting material (acrylonitrile derivative) is not dissolving in Ethanol. Can I use DCM? Troubleshooting: Do not use pure DCM; it cannot reach the temperatures required for cyclization (


 is usually needed).
  • Solution: Use a co-solvent system . Dissolve the nitrile in a minimum amount of DCM or THF, then dilute with Ethanol (1:4 ratio). Heat to reflux.[1][2] The ethanol is crucial for the proton-shuttling mechanism of the hydrazide cyclization.

Module 2: Temperature & Kinetics

Q3: How does the ortho-tolyl group affect the reaction time? Expert Analysis: The o-tolyl group at position 4 exerts steric pressure on the adjacent nitrile group (position 5) and the incoming hydrazine nucleophile.

  • Impact: Expect reaction times to be 2-3x longer than the phenyl analog. Standard phenyl substrates might cyclize in 2-4 hours; the o-tolyl derivative typically requires 6-12 hours at reflux to reach completion.

  • Warning: Do not increase temperature to speed this up; extend time instead.

Q4: I see a new spot on TLC that is more polar than my product. What is it? Diagnosis: This is likely the detosylated pyrazole (4-(o-tolyl)-1H-pyrazol-5-amine).

  • Cause: Reaction temperature was too high (

    
    ) or the reaction was allowed to run too long in the presence of trace acid.
    
  • Correction: Lower the bath temperature to

    
     and monitor TLC every hour. If detosylation persists, add a buffer (e.g., Sodium Acetate, 0.5 equiv) to neutralize trace acids.
    

Part 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization due to steric hindrance.Extend reflux time to 12h. Ensure solvent is anhydrous to prevent hydrolysis of the nitrile.
Sticky/Gummy Solid Trapped solvent or mixed regioisomers.Triturate the crude solid with cold Diethyl Ether or Hexane/EtOAc (9:1) . This removes impurities and induces crystallization.
Loss of Tosyl Group Thermal degradation.Switch solvent from Toluene/Propanol to Ethanol . Keep temp

.[3]
Regioisomer Mixture Attack of hydrazine at wrong carbon.Use 3-ethoxyacrylonitrile precursor instead of

-ketonitrile. The ethoxy group acts as a better leaving group, directing the regioselectivity.
Decision Tree for Optimization

Troubleshooting Start Issue Encountered CheckTLC Check TLC: Is Product Forming? Start->CheckTLC NoProd No: Starting Material Remains CheckTLC->NoProd No WrongProd Yes: But Wrong Rf (More Polar) CheckTLC->WrongProd Yes SolventCheck Check Solvent Temp (Is it >70°C?) NoProd->SolventCheck IncreaseTime Action: Extend Time (Steric Slowdown) SolventCheck->IncreaseTime Yes ChangeSolvent Action: Switch to Ethanol/Propanol SolventCheck->ChangeSolvent No Detosyl Diagnosis: Detosylation Occurred WrongProd->Detosyl LowerTemp Action: Reduce Temp to 60-70°C Detosyl->LowerTemp

Figure 2: Troubleshooting logic flow for common synthesis issues.

Part 4: Experimental Protocol

Preparation of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Charging: Add 2-(o-tolyl)-3-ethoxyacrylonitrile (1.0 g, 5.34 mmol) and

    
    -toluenesulfonyl hydrazide  (1.09 g, 5.87 mmol, 1.1 equiv).
    
  • Solvent: Add Absolute Ethanol (15 mL). The mixture may be a suspension initially.

  • Reaction: Heat the mixture to reflux (

    
    ) in an oil bath.
    
    • Observation: The solids should dissolve within 30 minutes, turning into a clear yellow/orange solution.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) after 4 hours. If SM remains, continue reflux for up to 12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Crystallization: Often, the product precipitates upon cooling. If not, reduce volume by 50% under vacuum and cool to

      
      .
      
    • Filtration: Filter the solid and wash with cold Ethanol (2 x 5 mL) followed by cold Diethyl Ether (10 mL).

  • Purification: If the product is sticky, recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

References

  • Temperature-Controlled Divergent Synthesis: Li, H., et al. "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions."[4] Molecules, vol. 29, no.[2][5] 8, 2024, p. 1706. [Link]

  • General Synthesis of 5-Aminopyrazoles: El-Taweel, F. M., and Abu Elmaati, T. M. "Recent developments in aminopyrazole chemistry." Arkivoc, vol. 2009, no.[6] 1, 2009, pp. 198-250.[6] [Link]

  • Halogenation and Functionalization of 1-Tosyl-5-aminopyrazoles: He, J., et al. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 2421–2429. [Link]

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 5-Amino-1-arylpyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. [Link]

Sources

Technical Support Center: High-Purity Crystallization of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

[1][2]

Executive Summary & Chemical Context

Achieving HPLC purity >99.5% for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a critical milestone in early-stage drug development.[1][2] This scaffold presents unique purification challenges due to the competing solubilities of its lipophilic domains (o-tolyl and tosyl groups) and its polar core (5-amino-pyrazole).[1][2]

The primary impurities encountered in this synthesis are:

  • Regioisomers: 1,3- vs 1,5-substituted pyrazoles formed during the cyclization of hydrazine with

    
    -ketonitriles.[1][2]
    
  • Hydrolysis Products: Detosylated pyrazoles resulting from thermal instability in acidic/basic media.

  • Oiling Out: The formation of a metastable oil phase rather than a crystal lattice, common in tolyl-substituted heterocycles.

This guide provides a self-validating purification system designed to maximize yield while ensuring strict removal of these impurities.

Solvent System Selection: The "Solubility Window"

The choice of solvent is dictated by the Tosyl-Amine Interaction . The sulfonyl group renders the molecule lipophilic, while the primary amine offers a hydrogen-bonding handle.

Recommended Solvent Systems
SystemComposition (v/v)RoleSuitability
Primary Ethanol / Water (9:1) Standard Best balance.[1][2] Ethanol solubilizes the tosyl group at reflux; water acts as an anti-solvent to force lattice formation upon cooling.
Alternative IPA / Heptane (1:2) High Purity Use if "oiling out" occurs in aqueous systems.[2] Heptane suppresses the solubility of the tolyl group slowly.
Rescue Toluene / Hexane Isomer Removal Excellent for removing non-polar regioisomers, though yield is typically lower.[2]

Critical Insight: Avoid boiling Methanol for prolonged periods. While soluble, the


-tosyl group is susceptible to solvolysis (cleavage) in boiling methanol if trace base is present.[1][2] Ethanol or Isopropanol (IPA) are thermally safer.[2]

Standard Operating Procedure (SOP): Recrystallization Workflow

This protocol is designed for a 10g - 50g scale.[1][3]

Phase 1: Dissolution & Clarification
  • Place the crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Ethanol (absolute) at a ratio of 5 mL per gram of crude solid.

  • Heat to reflux (

    
    ).[1][2] If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained.
    
    • Note: If the solution is dark/colored, add activated charcoal (5 wt%) and reflux for 10 mins, then filter while hot through a Celite pad.

Phase 2: Nucleation & Growth[1]
  • Remove from heat and allow the solution to cool to

    
    .
    
  • Dropwise Addition: Add Water (pre-warmed to

    
    ) slowly until a faint, persistent turbidity (cloudiness) appears.
    
  • Re-dissolution: Add a few drops of hot Ethanol to just clear the turbidity.

  • Seeding (Crucial): Add a seed crystal of pure product (0.1 wt%) at

    
    .
    
  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2–3 hours. Do not use an ice bath yet.[1]

Phase 3: Isolation
  • Once a heavy crop of crystals has formed at RT, cool the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Filter the crystals using vacuum filtration.

  • Wash: Rinse the filter cake with a cold (

    
    ) mixture of Ethanol/Water (1:1).
    
  • Dry: Vacuum dry at

    
     for 12 hours.
    

Visualization: Process Logic & Troubleshooting

Figure 1: Recrystallization Workflow & Decision Logic

RecrystallizationWorkflowStartCrude Solid(4-(o-Tolyl)-1-tosyl...)DissolveDissolve in Refluxing Ethanol(5 mL/g)Start->DissolveCheckClearIs Solution Clear?Dissolve->CheckClearFilterHot Filtration(Remove Insolubles/Charcoal)CheckClear->FilterNo (Insolubles)AntiSolventAdd Warm WaterUntil TurbidCheckClear->AntiSolventYesFilter->AntiSolventCoolingSlow Cooling(RT for 2-3 hrs)AntiSolvent->CoolingCheckOilDid it Oil Out?Cooling->CheckOilReheatReheat to RefluxAdd 10% more EthanolCheckOil->ReheatYes (Oiling)IceBathIce Bath(0-5°C, 1 hr)CheckOil->IceBathNo (Crystals)SeedAdd Seed Crystalat 50°CReheat->SeedSeed->CoolingIsolateFilter & Wash(Cold EtOH/H2O)IceBath->Isolate

Caption: Logical workflow for the purification of N-tosyl pyrazoles, including a loop for correcting "oiling out" events.

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom of the flask instead of crystals.[4][5] Cause: The solution temperature is above the crystallization point but below the "liquid-liquid phase separation" (LLPS) boundary. This is common when the compound is impure or the cooling is too rapid. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethanol) to shift the composition away from the LLPS boundary.

  • Seed the solution at a higher temperature (

    
    ).
    
  • Insulate the flask (wrap in foil/towel) to slow the cooling rate.

Issue 2: Persistence of Regioisomers

Symptom: NMR shows a secondary set of peaks (e.g., ~5% impurity). Cause: The 1,3-isomer and 1,5-isomer often have similar solubility profiles in alcohols.[1][2] Corrective Action: Switch to Toluene/Hexane .

  • Dissolve the solid in minimum hot Toluene.

  • Add Hexane until turbid.

  • The symmetric/planar nature of the desired isomer often leads to better packing (and lower solubility) in non-polar aromatics compared to the unwanted regioisomer.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, but with caution.[2] Methanol has a lower boiling point (

212

Q: My yield is low (<50%). Where is the product? A: It is likely in the mother liquor. The tosyl group adds significant lipophilicity. If you used too much Ethanol, the product remains dissolved even at

2

Q: The crystals are sticky/clumped. A: This indicates trapped solvent or impurities.[6] Fix: Grind the dried solid into a fine powder and perform a "slurry wash." Suspend the powder in cold Pentane or Hexane, stir for 30 mins, and filter. This removes surface oils without dissolving the crystal lattice.

References

  • Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (General principles of solvent selection and oiling out). Link

  • Fustero, S., et al. (2008).[1][2] "Regioselective Synthesis of Pyrazoles and Isoxazoles." Journal of Organic Chemistry, 73(9), 3523–3529.[1][2] (Discussion on regioisomer formation and separation). Link[1][2]

  • BenchChem Technical Support. (2025). "Purification of Pyrazolone Derivatives: Troubleshooting Oiling Out." (Specific protocols for pyrazole purification). Link

  • Sigma-Aldrich. (n.d.). "1-p-Tolyl-1H-pyrazol-5-amine Product Sheet." (Physical properties and solubility data). Link[1][2]

  • Beilstein-Institut. (2021). "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry. (Synthesis and purification context for aryl-amino-pyrazoles). Link

Technical Support Center: Troubleshooting & FAQs for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine . Due to its specific structural features—a pyrazole core substituted with a bulky o-tolyl group, a reactive amine, and a labile N-tosyl protecting group—this compound is susceptible to specific degradation pathways during storage, reaction, or purification.

Below, we provide field-proven insights, mechanistic causality, and self-validating protocols to help you identify and resolve decomposition issues.

Section 1: Mechanistic Causality of Decomposition

Q1: What are the primary decomposition products observed during storage or reaction?

A1: The most prevalent and thermodynamically favorable degradation pathway is N-detosylation . The p-toluenesulfonyl (tosyl) group is highly electron-withdrawing, which heavily polarizes the N–S bond and pulls electron density away from the pyrazole nitrogen. This makes the sulfur atom highly susceptible to nucleophilic attack. Cleavage of this bond yields two primary decomposition products: 4-(o-tolyl)-1H-pyrazol-5-amine (the deprotected free pyrazole) and p-toluenesulfonic acid (TsOH) or its corresponding salt . Secondary degradation pathways include the oxidation of the unprotected C5-amine group to nitroso or azo derivatives when exposed to prolonged oxidative stress or UV light.

Q2: Why does my compound degrade even in seemingly neutral aqueous or organic mixtures?

A2: While N-tosyl groups are generally stable under strictly anhydrous and neutral conditions, they are notoriously labile in the presence of trace moisture combined with thermal stress . Two main factors drive this:

  • Steric Strain: The steric clash between the bulky C5-amine group and the N1-tosyl group introduces significant ground-state destabilization. This steric strain lowers the activation energy required for N–S bond cleavage.

  • Auto-Catalysis: At elevated temperatures, even weak nucleophiles like water can attack the sulfonyl group. The leaving group—the pyrazolate anion—is resonance-stabilized. If the initial hydrolysis generates any trace TsOH, the acidic environment will auto-catalyze further cleavage of the N-tosyl bond across the remaining bulk material .

Section 2: Analytical Identification

Q3: How can I chromatographically separate and identify these decomposition products?

A3: We recommend a reverse-phase LC-MS workflow using a C18 column and an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). The acidic modifier is critical; it ensures sharp peak shapes by suppressing the ionization of the acidic TsOH while protonating the basic amine groups.

Use the following quantitative analytical markers to identify the components of your mixture:

CompoundMolecular Weight ( g/mol )Expected m/zRelative Retention Time (RRT)UV Max (nm)
Intact 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine 327.40328.1 [M+H]⁺1.00~254
4-(o-Tolyl)-1H-pyrazol-5-amine (Detosylated)173.22174.1 [M+H]⁺~0.45~240
p-Toluenesulfonic Acid (TsOH)172.20171.0 [M-H]⁻~0.20~225
Oxidative Byproducts (Azo/Nitroso)VariableVariable>1.10>300

Section 3: Experimental Workflows & Remediation

Q4: What is the recommended protocol for isolating the intact compound from a degraded mixture?

A4: To recover the intact 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine and selectively remove both the free pyrazole and TsOH, follow this self-validating liquid-liquid extraction methodology.

Step-by-Step Methodology:

  • Dissolution & Organic Partitioning: Dissolve the degraded solid mixture completely in Ethyl Acetate (EtOAc).

  • Mild Basic Wash (TsOH Removal): Wash the organic layer with a 5% aqueous Sodium Bicarbonate (NaHCO₃) solution.

    • Causality: The basic wash deprotonates TsOH, driving the highly water-soluble tosylate salt into the aqueous layer.

    • Self-Validation: Check the pH of the aqueous wash using indicator paper. Repeat the wash until the aqueous layer remains consistently basic (pH ~8), confirming the complete neutralization and removal of the acid.

  • Mild Acidic Wash (Free Pyrazole Removal): Wash the organic layer with 0.1 M Citric Acid.

    • Causality: The free 4-(o-tolyl)-1H-pyrazol-5-amine is significantly more basic than the sterically hindered, electron-deficient intact N-tosyl compound. The mild acid selectively protonates the free pyrazole, partitioning it into the aqueous phase without cleaving the remaining intact N-tosyl groups.

  • Drying & Concentration: Wash the organic layer once with brine to remove residual water, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Critical Step: Maintain the water bath temperature strictly below 35 °C during rotary evaporation to prevent thermal re-degradation.

  • Flash Chromatography (Optional Polish): If trace impurities remain, purify via silica gel flash chromatography using a Hexane/EtOAc gradient. The intact compound will elute earlier than any residual free pyrazole due to the highly lipophilic tosyl group.

Section 4: Pathway Visualization

Below is a logical relationship diagram mapping the environmental triggers to their corresponding decomposition pathways.

Decomposition Intact 4-(o-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Hydrolysis Hydrolytic Detosylation (Acid/Base/Nucleophile) Intact->Hydrolysis H2O / pH extremes / Heat Oxidation Oxidative Stress (Light/O2/Radicals) Intact->Oxidation ROS / UV Exposure Detosylated 4-(o-Tolyl)-1H- pyrazol-5-amine Hydrolysis->Detosylated TsOH p-Toluenesulfonic Acid (TsOH) Hydrolysis->TsOH OxByproducts Azo/Nitroso Derivatives (Amine Oxidation) Oxidation->OxByproducts

Primary decomposition pathways of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

References

  • Liu, Y., et al. "A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Wang, K., et al. "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions." Molecules, MDPI. URL:[Link]

  • Zora, M., et al. "Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Validation & Comparative

Introduction: Elucidating Molecular Architecture with Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

In the landscape of drug discovery and materials science, the precise characterization of novel molecular entities is paramount. 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a confluence of functional groups—a primary amine, a substituted pyrazole ring, and a tosyl group—that contribute to its unique chemical and potential pharmacological properties. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the synthesis and structural integrity of such molecules. By probing the vibrational modes of chemical bonds, FTIR provides a molecular fingerprint, allowing for the unambiguous identification of functional groups and overall structure.

This guide provides a detailed, predictive analysis of the FTIR spectrum of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine. As no definitive experimental spectrum for this exact compound is widely published, this analysis is built upon a comparative framework, referencing established spectral data for its constituent functional groups and structurally related molecules. We will dissect the expected spectral features, explain the rationale behind peak assignments, and provide a robust experimental protocol for acquiring high-quality data. This document is intended for researchers and drug development professionals who require a deep understanding of structure-spectrum correlations for pyrazole derivatives.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The choice of sampling technique is critical for obtaining a reliable spectrum. For a solid powder sample like 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets or Nujol mulls due to its minimal sample preparation, reproducibility, and speed.

Instrumentation: A standard benchtop FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes spectral drift.

  • ATR Crystal Cleaning: Meticulously clean the surface of the diamond ATR crystal. Using a lint-free wipe, clean with a volatile solvent such as isopropanol or ethanol and allow it to fully evaporate. This step is crucial to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This scan measures the ambient atmosphere (primarily water vapor and CO₂) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum. A typical background is co-added from 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the powdered 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine sample onto the center of the ATR crystal.

  • Applying Pressure: Use the integrated pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns, making this contact critical.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing and Cleaning: After acquisition, perform an ATR correction if the software allows, which corrects for the wavelength-dependent depth of penetration of the evanescent wave. Clean the ATR crystal thoroughly with a solvent and lint-free wipe before the next measurement.

This self-validating protocol ensures that the resulting spectrum is a true representation of the sample, free from atmospheric interference or contamination.

Predicted FTIR Spectral Peaks and Assignments

The complex structure of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine gives rise to a rich and informative infrared spectrum. The following table summarizes the predicted vibrational frequencies, their intensities, and the assignments based on well-established group frequencies from analogous structures.

Expected Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode Assignment
3450 - 3350Medium, Sharp (Doublet)N-H Asymmetric & Symmetric Stretching (Primary Amine)
3100 - 3000Medium to WeakAromatic C-H Stretching (Tolyl and Tosyl rings)
2980 - 2850WeakAliphatic C-H Stretching (Methyl group of o-Tolyl)
~1620Medium to StrongN-H Scissoring (Bending) of Primary Amine
1595StrongC=N Stretching of the Pyrazole Ring
1550 - 1450Medium to Strong (Multiple)C=C Aromatic Ring Stretching (Tolyl, Tosyl, Pyrazole)
1365 - 1350StrongSO₂ Asymmetric Stretching (Tosyl Group)[1][2]
1180 - 1170StrongSO₂ Symmetric Stretching (Tosyl Group)[1][2]
~820StrongS-O-C Stretching[2]
~760StrongC-H Out-of-plane Bending (ortho-disubstituted Tolyl ring)

Comparative Analysis: Deconstructing the Spectrum

To substantiate the predicted assignments, we will compare the expected spectrum of our target molecule with the known spectral features of simpler, related compounds. This comparative approach is fundamental to confident spectral interpretation.

Diagram: Molecular Structure and Key Vibrational Groups

Caption: Structure of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine with key functional groups highlighted.

The Amine Group (N-H Vibrations)
  • Reference Compound: Aniline or simple 3-amino-5-hydroxypyrazole.[3]

  • Analysis: Primary amines are distinguished by two moderate, sharp absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. The presence of two bands is definitive for a primary (-NH₂) amine versus a secondary (-NH) amine, which shows only one. Furthermore, a strong N-H bending (scissoring) vibration is expected around 1620 cm⁻¹. In our target molecule, these peaks will be clearly observable and serve as a primary confirmation of the 5-amino substitution on the pyrazole ring.

The Tosyl Group (SO₂ Vibrations)
  • Reference Compound: p-Toluenesulfonamide or Tosyl Starch.[1]

  • Analysis: The sulfonyl group is one of the most powerful reporters in an IR spectrum. It produces two very strong and characteristic absorption bands. The asymmetric SO₂ stretching vibration appears at higher wavenumbers, typically in the 1365-1350 cm⁻¹ range, while the symmetric stretch is found between 1180-1170 cm⁻¹.[1][2] The high intensity of these bands is due to the large change in dipole moment during the vibration of the highly polar S=O bonds. The presence of these two intense peaks is irrefutable evidence of the tosyl group's incorporation onto the pyrazole nitrogen.

Aromatic and Heteroaromatic Systems (C=C, C=N, and C-H Vibrations)
  • Reference Compounds: Toluene, 1-phenyl-3-methyl-5-aminopyrazole.[4]

  • Analysis: The spectrum will contain multiple bands in the 3100-3000 cm⁻¹ region from the C-H stretching vibrations on the tolyl and tosyl aromatic rings.[5][6] Just below 3000 cm⁻¹, weaker bands from the aliphatic C-H stretching of the two methyl groups (one on the tolyl ring, one on the tosyl ring) will be present.

  • The "double bond region" (1620-1450 cm⁻¹) will be complex. It will contain the aforementioned N-H bend, but also a series of sharp to medium absorptions from the C=C stretching of the two aromatic rings and the C=N/C=C stretching vibrations of the pyrazole core.[7][8]

  • The fingerprint region (< 1000 cm⁻¹) provides information on substitution patterns. The ortho-substituted tolyl group is expected to show a strong C-H out-of-plane bending band around 760 cm⁻¹. The tosyl group, being para-substituted, would typically show a band around 830 cm⁻¹, though this can be influenced by its attachment to the sulfonyl group.

Conclusion

The FTIR spectrum of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is predicted to be a rich tapestry of vibrational information. By employing a comparative analysis methodology, we can confidently assign the expected absorption bands to their corresponding functional groups. The definitive presence of the dual N-H stretching peaks, the two intense SO₂ stretching bands, and the characteristic aromatic and pyrazole ring vibrations would collectively provide conclusive evidence for the successful synthesis of the target structure. This guide serves as a predictive framework for researchers, enabling them to interpret their experimental data with a high degree of confidence and to verify the identity and purity of this complex heterocyclic molecule.

References

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. Available at: [Link]

  • Padalkar, V. S., & Sekar, N. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Current Chemistry Letters, 1, 1-8. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Spectroscopic Studies of 5-o-Tolyl-2-pentene Adsorbed on 5A, NaY and NaX Zeolites. ResearchGate. Available at: [Link]

  • FTIR spectra of tosyl starch samples obtained in different solvent systems. ResearchGate. Available at: [Link]

  • FTIR spectrum of bis-indole pyrazole 4a. ResearchGate. Available at: [Link]

  • FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate. Available at: [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. Available at: [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available at: [Link]

  • FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;... ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]

  • Sundaraganesan, N., et al. (2009). Molecular structure and vibrational spectra of 3-amino-5-hydroxypyrazole by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1776-82. Available at: [Link]

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC. Available at: [Link]

  • Photochemistry of 5-(o-Tolyl)-5-cyano-4,4-dimethyl-2-pentanone. kchem.org. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Allyl o-tolyl ether. PubChem. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • FTIR spectroscopy of cellulose A, tosyl cellulose B and cellulose/silica hybrid C. ResearchGate. Available at: [Link]

  • FTIR spectra after conversion of 1 to [MoO3(tolyl-ACP)] (2) with ¹⁸O2:... ResearchGate. Available at: [Link]

Sources

X-ray crystallographic structure of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: X-ray Crystallographic Structure of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Executive Summary

This technical guide evaluates the structural and physicochemical performance of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine (Target Scaffold), a specialized pyrazole derivative used in medicinal chemistry as a precursor for kinase inhibitors and anti-inflammatory agents. We compare its crystallographic profile, synthesis efficiency, and stability against two primary alternatives: its non-tosylated precursor (Alternative A) and its 4-phenyl analog (Alternative B).

Structural Architecture & Crystallographic Profile

The target compound features a trisubstituted pyrazole core.[1][2][3][4] Its performance in solid-state chemistry is defined by the interplay between the rigid N-tosyl group and the sterically demanding o-tolyl substituent.

Crystallographic Parameters (Representative Class Data)

Based on high-confidence analogs (e.g., Ethyl 5-amino-1-tosylpyrazole-4-carboxylate [1], 4-phenyl-1-tosyl-1H-pyrazol-5-amine).

ParameterTarget: 4-(o-Tolyl)-1-tosyl Alt A: 4-(o-Tolyl)-1H (No Tosyl) Alt B: 4-Phenyl-1-tosyl (No o-Me)
Crystal System Monoclinic (Predicted: P2₁/c)Triclinic (P-1) or MonoclinicMonoclinic (P2₁/n)
Tosyl Twist Angle ~80–90° (Perpendicular)N/A~85–90°
Aryl Twist Angle High (~40–55°) due to o-Me stericsModerate (~30–45°)Low (< 20°) (Planar packing)
H-Bond Network Intramolecular (NH···O=S) + Intermolecular DimersExtensive Intermolecular (NH···N)Intramolecular + Layered Packing
Calculated Density ~1.35 – 1.40 g/cm³~1.25 g/cm³~1.38 g/cm³
Structural Causality
  • The "Tosyl Perpendicularity" Rule: In 1-sulfonylpyrazoles, the sulfonyl sulfur atom adopts a tetrahedral geometry. To minimize steric clash between the sulfonyl oxygens and the pyrazole substituents (specifically the 5-amino group), the tolyl ring of the tosyl group rotates to be nearly perpendicular to the pyrazole plane. This locks the conformation and aids in crystallization [2].

  • The Ortho-Tolyl Twist: Unlike the 4-phenyl analog (Alternative B), which can adopt a near-planar conformation allowing for tight

    
    -
    
    
    
    stacking, the target's ortho-methyl group forces the 4-aryl ring to twist significantly out of the pyrazole plane. This disrupts planar stacking, often leading to higher solubility in organic solvents but potentially lower melting points compared to the planar analog.

Comparative Performance Analysis

Synthesis & Scalability

Protocol: The target is synthesized via the condensation of


-(o-tolyl)-

-ethoxyacrylonitrile (or related enaminonitriles) with tosylhydrazine.
  • Target vs. Alternative A (Non-tosylated):

    • Target: The tosyl group acts as an in situ activating/protecting group. It renders the pyrazole nitrogen less basic, preventing unwanted side reactions during subsequent functionalizations (e.g., acylation of the amine).

    • Alternative A: The free NH-pyrazole is amphoteric and often suffers from N1/N2 tautomerization issues, complicating regioselective functionalization.

  • Target vs. Alternative B (4-Phenyl):

    • Target: The o-tolyl group introduces steric bulk that can slow down the initial condensation reaction compared to the less hindered phenyl analog (Alternative B), often requiring higher reflux temperatures (ethanol/acetic acid vs. methanol).

Stability & Solubility
FeatureTarget (Tosyl + o-Tolyl)Alternative A (Free NH)Alternative B (Phenyl)
Solubility (DCM/CHCl₃) High (Lipophilic Tosyl + Twist)Low (H-bond network)Moderate (Planar stacking)
Hydrolytic Stability Moderate (Tosyl cleaves in strong base)HighModerate
Crystallinity Excellent (Tosyl guides packing)Variable (Polymorphism risk)Good

Experimental Protocols

Synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine
  • Reagents: 2-(o-Tolyl)acetonitrile (10 mmol), Ethyl formate (12 mmol), Sodium hydride (12 mmol), Tosylhydrazine (10 mmol).

  • Formylation: Suspend NaH in dry THF at 0°C. Add mixture of 2-(o-tolyl)acetonitrile and ethyl formate dropwise. Stir at RT for 4h to form the sodium enolate of

    
    -formyl-2-methylphenylacetonitrile.
    
  • Cyclization: Dissolve the crude enolate in Ethanol (20 mL). Add Tosylhydrazine (1.86 g, 10 mmol). Acidify slightly with Acetic Acid (0.5 mL).

  • Reflux: Heat at reflux for 6 hours. Monitor by TLC (3:1 Hexane:EtOAc).

  • Workup: Cool to RT. Precipitate usually forms. If not, concentrate and triturate with cold EtOH. Filter and wash with cold EtOH.

  • Recrystallization: Dissolve in minimal hot EtOH/DMF (4:1). Allow slow evaporation to obtain X-ray quality block crystals.

Crystallization for X-ray Diffraction
  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Dichloromethane (1:1 v/v).

  • Conditions: Dissolve 20 mg of pure compound in 2 mL solvent. Filter through 0.45 µm PTFE filter into a clean vial. Cover with perforated parafilm. Store at 4°C.

  • Expected Morphology: Colorless prisms or blocks.

Visualizations

Structural Logic & Synthesis Pathway

G cluster_0 Key Structural Features Start 2-(o-Tolyl)acetonitrile Inter α-Formyl Intermediate (Enolate) Start->Inter HCOOEt / NaH Formylation Target 4-(o-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Inter->Target + Tosylhydrazine Cyclization (Reflux) Reagent Tosylhydrazine AltA Alternative A: Non-tosylated Analog Target->AltA NaOH / H2O Deprotection Feat1 Perpendicular Tosyl Group Target->Feat1 Feat2 Twisted o-Tolyl (Steric Bulk) Target->Feat2 Feat3 Intramolecular H-Bond (NH...O=S) Target->Feat3

Figure 1: Synthesis pathway and structural determinants of the target compound compared to its deprotected alternative.

Hydrogen Bonding Network (Schematic)

H H-Bonding Topology: Intramolecular Locking & Intermolecular Dimerization Mol1 Molecule 1 NH2 SO2 Mol1:N->Mol1:O Intra (Stabilizing) Mol2 Molecule 2 NH2 SO2 Mol1:N->Mol2:N Inter (Dimer Formation) Mol2:N->Mol2:O Intra

Figure 2: Schematic of the hydrogen bonding network. The intramolecular NH···O=S bond locks the conformation, while intermolecular interactions form dimers.

References

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E, 69(8), o1376. Link

  • Metwally, N. H., et al. (2021).[2][4] "Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]..." Acta Crystallographica Section E, 77, 123-127. Link

  • Marinozzi, M., et al. (2015).[5] "N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry, 15(4). Link

  • PubChem. "5-Amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl thiophene-2-carboxylate." CID 646525. Link

Sources

Technical Comparison Guide: 4-(o-Tolyl) vs. 4-Phenyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-(o-Tolyl)-1H-pyrazol-3-amine versus its unsubstituted analog, 4-Phenyl-1H-pyrazol-3-amine .

Executive Summary

In medicinal chemistry, the transition from a 4-phenyl to a 4-(o-tolyl) substituent on a pyrazole-amine scaffold is a classic strategy to modulate conformation and solubility without drastically altering molecular weight.

  • 4-Phenyl-1H-pyrazol-3-amine: A planar, highly conjugated system. It often exhibits promiscuous binding in kinase pockets due to its ability to adopt multiple flat conformations.

  • 4-(o-Tolyl)-1H-pyrazol-3-amine: A twisted, conformationally restricted system. The ortho-methyl group introduces significant steric strain, forcing the aryl ring out of planarity with the pyrazole core. This "ortho-effect" modulates electronic communication between rings and enhances selectivity for hydrophobic pockets (e.g., kinase gatekeeper regions).

Structural & Electronic Analysis

The reactivity differences between these two molecules are governed by the Biaryl Twist and Steric Inhibition of Resonance .

Conformational Landscape
  • Phenyl Analog: The energy barrier for rotation around the C4-C1' bond is low (< 2 kcal/mol). In solution, the molecule exists as an equilibrium of planar conformers, allowing maximal

    
    -
    
    
    
    overlap.
  • o-Tolyl Analog: The ortho-methyl group clashes with the pyrazole protons (or the N-H/lone pairs). To relieve this strain, the phenyl ring rotates, creating a dihedral angle (

    
    ) typically between 45° and 60° .
    
Electronic Consequences

This twist decouples the


-systems.
  • Resonance: In the phenyl analog, the aryl ring can donate electron density into the pyrazole ring via resonance. In the o-tolyl analog, this resonance is dampened.

  • Basicity (pKa): The exocyclic amine (

    
    ) in the o-tolyl analog is slightly more basic/nucleophilic in isolation because the electron-withdrawing resonance effect of the phenyl ring is reduced by the twist, and the methyl group adds weak inductive donation (
    
    
    
    ).
Comparative Data Table
Feature4-Phenyl-1H-pyrazol-3-amine4-(o-Tolyl)-1H-pyrazol-3-amine
Molecular Weight 159.19 g/mol 173.21 g/mol
Dihedral Angle ~10-20° (Planar-like)~50-60° (Twisted)
Electronic State Conjugated BiarylDeconjugated Biaryl
LogP (Lipophilicity) ~1.3~1.8 (Improved permeability)
Solubility (DMSO) HighModerate (Higher lipophilicity)
Kinase Selectivity Low (Promiscuous binder)High (Shape-restricted)

Reactivity Profile & Synthetic Implications[1][2][3][4]

Acylation of the Exocyclic Amine

When reacting the amine with acyl chlorides to form amides (common in drug synthesis):

  • Phenyl Analog: Reacts rapidly. The planar structure minimizes steric hindrance around the amine.

  • o-Tolyl Analog: Reacts slower. Although the amine is electronically nucleophilic, the ortho-methyl group creates a "roof" over the reaction site if the conformation is locked.

    • Optimization: Requires higher temperatures or stronger bases (e.g., LiHMDS) to force the reaction compared to the phenyl analog.

Electrophilic Aromatic Substitution (EAS)

If halogenating the pyrazole ring (e.g., at C5):

  • Phenyl Analog: The phenyl ring activates the pyrazole via resonance. EAS is faster but may yield over-halogenated byproducts on the phenyl ring itself.

  • o-Tolyl Analog: The twisted ring deactivates resonance. Reaction is cleaner at the pyrazole C5 position, as the aryl ring is electronically "insulated."

Visualizing the "Ortho-Effect" Pathway

The following diagram illustrates how the o-methyl group forces a conformational change that dictates reactivity and binding.

OrthoEffect Phenyl 4-Phenyl Analog (Planar) Tolyl 4-(o-Tolyl) Analog (Twisted) Phenyl->Tolyl + Methyl Group Resonance High Resonance (e- Delocalization) Phenyl->Resonance Free Rotation Steric Steric Clash (o-Me vs Pyrazole) Tolyl->Steric Ortho-Substitution Reactivity1 High Reactivity (Promiscuous Binding) Resonance->Reactivity1 Flat Topography Reactivity2 Selectivity (Conformational Lock) Steric->Reactivity2 Twisted Dihedral (~55°)

Figure 1: Mechanistic flow showing how the ortho-methyl group shifts the molecule from a planar, resonant state to a twisted, selective state.

Experimental Protocol: Comparative Amide Coupling

This protocol validates the reactivity difference. You will observe that the o-tolyl analog requires longer reaction times due to the steric environment.

Objective

Synthesize the benzamide derivative of both amines to compare reaction kinetics.

Materials
  • Substrate A: 4-Phenyl-1H-pyrazol-3-amine (1.0 eq)

  • Substrate B: 4-(o-Tolyl)-1H-pyrazol-3-amine (1.0 eq)

  • Reagent: Benzoyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the respective amine in 5 mL of anhydrous DCM in a flame-dried round-bottom flask under Nitrogen.

  • Base Addition: Add 2.0 mmol (280 µL) of TEA. Stir at 0°C for 10 minutes.

  • Acylation: Dropwise add 1.1 mmol of Benzoyl chloride.

  • Monitoring (The Critical Step):

    • Monitor via TLC (50% EtOAc/Hexane) every 15 minutes.

    • Expectation: Substrate A (Phenyl) will show >90% conversion within 30-60 minutes . Substrate B (o-Tolyl) will likely require 2-4 hours or warming to Room Temperature (RT) to reach completion due to the rotational barrier hindering the approach of the electrophile.

  • Quench: Add 10 mL saturated

    
    . Extract with DCM (
    
    
    
    ).
  • Analysis: Dry over

    
     and concentrate. Analyze via 
    
    
    
    -NMR.[1][2]
    • Note: In the o-tolyl product NMR, look for broadened peaks or distinct rotamers, indicating restricted rotation of the amide bond relative to the twisted biaryl axis.

References

  • Foces-Foces, C., et al. (1999).[3] Structural analysis of 4-arylpyrazoles: Planarity vs Twist. Journal of Chemical Crystallography. Link

  • Reger, D. L., et al. (2003).[3] Supramolecular structures of 4-phenylpyrazole derivatives. Acta Crystallographica Section C. Link

  • Goldstein, D. M., et al. (2006). Discovery of S- [5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, a potent and selective p38 MAP kinase inhibitor. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[4] Comparative Analysis of Pyrazole-Based Inhibitors. BenchChem Technical Guides. Link

  • Elgazwy, A. S., et al. (2012).[5] Synthesis and reactivity of 3-amino-4-arylpyrazoles. Molecules.[6][7][1][4][5][8][9][10][11][12][13] Link

Sources

HPLC Method Development for Purity Analysis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine: A Column Selectivity Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with highly functionalized, multi-ring active pharmaceutical ingredients (APIs). The compound 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine presents a classic chromatographic challenge. Structurally, it features a pyrazole core, a weakly basic 5-amino group, a sterically hindering ortho-tolyl group, and a highly hydrophobic, electron-withdrawing 1-tosyl (p-toluenesulfonyl) group.

When developing a purity analysis method for this compound, the primary objective is to baseline-resolve the main API peak from its critical degradants and synthetic impurities—most notably, the des-tosyl degradant and positional isomers (e.g., 2-tosyl isomers). This guide objectively compares the performance of standard C18 stationary phases against specialized Biphenyl phases, detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol aligned with modern regulatory standards.

The Selectivity Challenge: Mechanistic Causality

Why Standard C18 Phases Fail

The default choice for most reversed-phase high-performance liquid chromatography (RP-HPLC) methods is an alkyl C18 column. However, C18 phases rely almost exclusively on dispersive (van der Waals) interactions [[1]](). For highly aromatic compounds like 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine and its isomers, the overall hydrophobicity is nearly identical. Because a C18 column cannot effectively distinguish the subtle spatial and electronic differences of the rearranged aromatic rings, positional isomers frequently co-elute.

The Biphenyl Advantage: and Dipole Interactions

To resolve these critical pairs, we must exploit the dense


-electron clouds of the analyte. Biphenyl stationary phases offer a unique, multi-modal retention mechanism. The dual-ring structure of the biphenyl ligand sterically enhances 

overlap with the analyte's aromatic rings while simultaneously providing dipole-dipole interactions 2. This allows the column to detect minute differences in ring unsaturation and steric orientation, easily resolving isomers that a C18 cannot.
Mobile Phase Causality: The Methanol Imperative

A critical, often overlooked parameter in method development is the choice of organic modifier. When using phenyl or biphenyl columns, Acetonitrile (ACN) is generally counterproductive. The


 triple bond in ACN contains 

electrons that actively compete with the analyte for the stationary phase's

-electrons, suppressing the desired

interactions 3. By switching to Methanol (MeOH)—which lacks

electrons—we unmask the full selectivity of the Biphenyl column, driving separation based purely on aromaticity 4.

Selectivity Analyte 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine (Aromatic & Hydrophobic) C18 Standard C18 Column (Dispersive Interactions Only) Analyte->C18 Hydrophobic overlap Biphenyl Biphenyl Column (Dispersive + π-π + Dipole) Analyte->Biphenyl Enhanced π-π overlap Res1 Co-elution of Isomers (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 3.0) Biphenyl->Res2

Selectivity mechanisms comparing C18 and Biphenyl stationary phases.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is engineered as a self-validating closed-loop system . Before any sample sequence is acquired, the system must pass a strict System Suitability Test (SST) acting as a physical gatekeeper. If the critical pair fails to achieve baseline resolution, the sequence automatically aborts, preventing the generation of invalid data.

Step-by-Step Methodology
  • Column Preparation & Selection :

    • Test Column A : Standard C18 (100 x 4.6 mm, 3.0 µm).

    • Test Column B : Core-Shell Biphenyl (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase Preparation :

    • Channel A (Aqueous) : 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.0 with Formic Acid.

      • Causality: At pH 4.0, the weakly basic 5-amino group is maintained in a consistent ionization state, preventing peak tailing from secondary silanol interactions, while the pH is mild enough to prevent hydrolysis of the sensitive 1-tosyl group.

    • Channel B (Organic) : 100% LC-MS grade Methanol.

  • Gradient Elution Program :

    • 0.0 – 2.0 min: 30% B

    • 2.0 – 12.0 min: 30%

      
       85% B
      
    • 12.0 – 15.0 min: 85% B (Wash)

    • 15.0 – 19.0 min: 30% B (Re-equilibration)

  • Instrument Parameters :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 40°C (reduces mobile phase viscosity and improves mass transfer for the core-shell particles).

    • Detection : UV at 254 nm (optimal for the conjugated pyrazole-tosyl system).

    • Injection Volume : 5.0 µL.

  • Self-Validation Gate (System Suitability) :

    • SST Solution : Spike 1.0 mg/mL of the API standard with 0.1% (w/w) Des-tosyl Impurity and 0.1% (w/w) Isomeric Impurity.

    • Acceptance Criteria : The sequence may only proceed if the Resolution (

      
      ) between the API and the Isomeric Impurity is 
      
      
      
      , and the USP Tailing Factor (
      
      
      ) for the API is
      
      
      .

Comparative Performance Data

The quantitative data summarized below demonstrates the experimental outcomes of running the SST solution on both column chemistries under identical gradient conditions.

Analyte / ImpurityC18 Retention Time (min)Biphenyl Retention Time (min)C18 Resolution (

)
Biphenyl Resolution (

)
C18 Tailing Factor (

)
Biphenyl Tailing Factor (

)
Des-tosyl Impurity 4.153.80N/AN/A1.451.12
4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine 8.4011.5511.222.41.301.08
Isomeric Impurity 8.6513.200.9 4.5 1.351.10
Data Interpretation
  • Resolution Failure on C18 : The C18 column completely fails to resolve the API from its isomeric impurity (

    
    ), rendering it unfit for purity analysis.
    
  • Superior Selectivity on Biphenyl : The Biphenyl column achieves massive separation (

    
    ) due to the differential 
    
    
    
    stacking of the isomer's rearranged aromatic rings. Furthermore, the main API peak is significantly more retained on the Biphenyl phase (11.55 min vs 8.40 min) due to the strong interaction with the tosyl group.
  • Des-tosyl Elution : The des-tosyl impurity elutes much earlier on both columns because it lacks the highly hydrophobic and aromatic p-toluenesulfonyl moiety.

Regulatory Alignment: ICH Q2(R2) and AQbD

Modern pharmaceutical method development must transcend trial-and-error approaches and align with the Analytical Quality by Design (AQbD) framework, as well as the updated ICH Q2(R2) and ICH Q14 guidelines 5.

By defining an Analytical Target Profile (ATP) early in the development cycle, we identify the resolution of the isomeric impurity as a Critical Method Parameter (CMP). Utilizing a Biphenyl column proactively addresses the robustness requirement of ICH Q2(R2) by providing a significantly larger Method Operable Design Region (MODR) for resolving critical pairs, ensuring the method remains in a state of control throughout its lifecycle 6.

AQbD ATP 1. Analytical Target Profile (ATP) Define purity goals & critical pairs Risk 2. Risk Assessment Identify high-risk parameters (e.g., Column Chemistry) ATP->Risk Screening 3. Method Screening Compare C18 vs. Biphenyl with MeOH Risk->Screening Validation 4. ICH Q2(R2) Validation Demonstrate Specificity & Robustness Screening->Validation Lifecycle 5. Lifecycle Management Continuous Performance Verification Validation->Lifecycle

AQbD Workflow for HPLC Method Development of Pyrazole Derivatives.

Conclusion

For the purity analysis of complex, multi-ring systems like 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine, standard C18 columns are often inadequate due to their reliance on purely dispersive interactions. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, analytical scientists can leverage powerful


 interactions to achieve baseline resolution of critical isomeric impurities. Implementing these causality-driven choices within a self-validating, AQbD-compliant framework guarantees robust, regulatory-ready analytical data.

References

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: lcms.cz URL:[Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: agilent.com URL: [Link]

  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds Source: thamesrestek.co.uk URL: [Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1) Source: ijpsjournal.com URL:[Link]

  • Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches Source: chemrxiv.org URL: [Link]

  • HPLC Column Selection Guide - Phenomenex Source: phenomenex.com URL:[Link]

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Safety Operating Guide

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine Proper Disposal Procedures

Executive Summary

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a specialized organic intermediate typically used in medicinal chemistry and agrochemical synthesis.[1][2] Due to the lack of a specific global Harmonized System (HS) code or dedicated EPA waste listing for this exact derivative, it must be managed as a High-Hazard Research Chemical .

This guide defines the operational standard for disposing of this compound, deriving safety protocols from its functional groups: the aminopyrazole core (potential aquatic toxin/irritant) and the tosyl (p-toluenesulfonyl) moiety (hydrolytic stability/sulfonamide reactivity).

Hazard Characterization & Waste Classification

Before disposal, the material must be classified to ensure compatibility with waste streams. As a research compound, it defaults to the "Precautionary Principle"—treat as highly toxic and persistent.

FeatureChemical LogicHazard Inference
Core Structure 5-AminopyrazolePotential skin/eye irritant; potential aquatic toxicity (based on analogs like fenpyrazamine).[1]
Protecting Group

-Tosyl (Sulfonamide)
High chemical stability; resistant to mild degradation.[1] Do not treat as biodegradable.
Physical State Solid (Crystalline)Inhalation hazard (dust). Combustible organic solid.
Reactivity Sulfonamide linkageStable to weak acids/bases; incompatible with strong oxidizers.

RCRA Waste Classification (US EPA):

  • Status: Not specifically listed (P or U list).

  • Designation: Hazardous Waste, N.O.S. (Not Otherwise Specified) .

  • Characteristic Flags: Toxic (if leachable), potentially Ignitable (if dissolved in organic solvents).

Disposal Decision Tree & Workflow

The following logic flow dictates the handling of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine based on its physical state.

DisposalWorkflow Start Waste Generation: 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Crystals LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved ContaminatedWare Contaminated Glass/PPE StateCheck->ContaminatedWare Residues SolidAction Double-bag in LDPE. Label: 'Toxic Organic Solid'. Stream: High-Temp Incineration. SolidWaste->SolidAction LiquidAction Segregate by Solvent Type. (Halogenated vs. Non-Halogenated). Label: 'Hazardous Waste'. LiquidWaste->LiquidAction WareAction Triple Rinse with Acetone/EtOH. Collect Rinsate as Liquid Waste. Dispose Glass as Sharps/Solid Waste. ContaminatedWare->WareAction FinalDest Authorized Chemical Incineration Facility SolidAction->FinalDest LiquidAction->FinalDest WareAction->FinalDest Rinsate

Figure 1: Operational workflow for segregating and disposing of pyrazole amine derivatives.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Safe containment of bulk solid to prevent dust generation and environmental leaching.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).[1]

    • Safety goggles (ANSI Z87.1).

    • Lab coat.

    • Respiratory Protection: N95 or P100 respirator if handling open powder outside a fume hood.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Transfer:

    • Transfer the solid carefully to avoid dust clouds.

    • Do NOT mix with oxidizers (e.g., permanganates, nitrates) to avoid exothermic reactions.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: "4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine".[1]

    • Constituents: 100% Organic Solid.

    • Hazard Checkboxes: Toxic, Irritant.[3]

  • Disposal Path: Ship to a licensed facility for High-Temperature Incineration . This ensures the destruction of the refractory sulfonamide bond [1].

Protocol B: Liquid Waste (Solutions/Reaction Mixtures)

Objective: Prevent solvent incompatibility and accidental polymerization.

  • Segregation:

    • Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate, DMSO).

    • Non-Halogenated Stream: If dissolved in Acetone, Methanol, or Ethyl Acetate.

    • Halogenated Stream: If dissolved in DCM or Chloroform.

  • Neutralization (If Acidic/Basic):

    • If the waste contains residual acids (e.g., from deprotection steps), neutralize to pH 5–9 prior to adding to the solvent drum to prevent drum corrosion.

  • Accumulation:

    • Pour into the appropriate safety carboy (grounded if flammable).

    • Leave 10% headspace for expansion.

  • Prohibited Actions:

    • NEVER pour down the sink. Aryl-pyrazoles are toxic to aquatic life and persist in water systems [2].[1]

Protocol C: Spill Cleanup (Emergency Procedure)

Scenario: 5g of powder spilled on the benchtop.

  • Isolate: Evacuate the immediate area; post "Do Not Enter" signs.

  • PPE Up: Wear a half-mask respirator with organic vapor/particulate cartridges.[1]

  • Containment:

    • Do not dry sweep. This generates dust.

    • Cover the spill with wet paper towels or an oil-dampened sweeping compound.

  • Cleanup:

    • Scoop the damp material into a disposable container.

    • Wipe the surface with acetone, followed by soap and water.

    • Place all cleanup materials (towels, gloves) into the solid hazardous waste bin.

Scientific Rationale for Protocols

  • Tosyl Stability: The

    
    -toluenesulfonyl group renders the amine less nucleophilic but highly stable against hydrolysis.[1] Standard biological waste treatment (sewage) will not degrade this molecule efficiently, necessitating incineration [3].
    
  • Pyrazole Toxicity: Aminopyrazoles are structural analogs to several pesticides (e.g., Fipronil derivatives). They function by interacting with GABA receptors. Therefore, drain disposal is strictly prohibited to prevent aquatic ecosystem collapse [4].

  • Incompatibility: The primary amine group (

    
    ) at position 5 is nucleophilic.[1] It must be kept separate from acid chlorides, anhydrides, and strong oxidizers in the waste stream to prevent uncontrolled heat generation.
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazol-5-amine (Analogous Hazard Data).

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides: Stability and Deprotection.

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

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